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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Characterization, and Applications of Propan-2-yl 4-pyrazol-1-ylbenzoate

Executive Summary In modern drug discovery, the strategic installation of lipophilic ester prodrugs and nitrogen-rich heterocycles is paramount for tuning pharmacokinetic profiles. Propan-2-yl 4-pyrazol-1-ylbenzoate repr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic installation of lipophilic ester prodrugs and nitrogen-rich heterocycles is paramount for tuning pharmacokinetic profiles. Propan-2-yl 4-pyrazol-1-ylbenzoate represents a highly versatile structural motif, combining the robust hydrogen-bond accepting capability of a pyrazole ring with the steric and lipophilic tuning of an isopropyl ester.

This technical guide provides an in-depth analysis of the compound's chemical identity, validated synthetic pathways, and mechanistic rationale, designed specifically for application scientists and medicinal chemists.

Chemical Identity & Nomenclature

While simple building blocks have ubiquitous registry numbers, specialized combinatorial motifs like propan-2-yl 4-pyrazol-1-ylbenzoate are often synthesized in situ from well-characterized precursors. The exact IUPAC nomenclature and the registry numbers of its direct synthetic precursors are critical for procurement and regulatory documentation.

Table 1: Chemical Identity and Physicochemical Properties

PropertyValue / Description
IUPAC Name propan-2-yl 4-(1H-pyrazol-1-yl)benzoate
Common Synonym Isopropyl 4-(1H-pyrazol-1-yl)benzoate
Molecular Formula C₁₃H₁₄N₂O₂
Molecular Weight 230.27 g/mol
Precursor 1 CAS 16209-00-0 (4-(1H-pyrazol-1-yl)benzoic acid)[1][2]
Precursor 2 CAS 111160-45-3 (Isopropyl 4-iodobenzoate)[3][4]
H-Bond Donors / Acceptors 0 / 3
Rotatable Bonds 4

Synthetic Methodologies & Mechanistic Rationale

As a Senior Application Scientist, selecting the correct synthetic route requires balancing atom economy, reagent stability, and purification efficiency. Two primary pathways exist for synthesizing this compound: Route A (Esterification of the pre-formed pyrazole-acid) and Route B (Ullmann-type C-N coupling of the pre-formed ester).

Route B is generally preferred in late-stage functionalization, as it allows for divergent synthesis of various azole derivatives from a common aryl halide intermediate[5].

Mechanistic Pathway: Copper-Catalyzed Ullmann C-N Coupling

The Ullmann coupling utilizes a Cu(I) precatalyst to forge the C-N bond between isopropyl 4-iodobenzoate and pyrazole. The mechanism proceeds via a Cu(I)/Cu(III) catalytic cycle.

Mechanism A Cu(I) Precatalyst (e.g., CuI + DMEDA) B Oxidative Addition Cu(III) Intermediate A->B Isopropyl 4-iodobenzoate C Ligand Exchange (Pyrazole Deprotonation) B->C Base (K2CO3) D Reductive Elimination (C-N Bond Formation) C->D Pyrazole D->A Catalyst Regeneration E Propan-2-yl 4-pyrazol-1-ylbenzoate D->E Product Release

Fig 1: Catalytic cycle for the Ullmann C-N coupling yielding propan-2-yl 4-pyrazol-1-ylbenzoate.

Experimental Protocol: Self-Validating Ullmann Coupling

This protocol is designed as a self-validating system, ensuring that each step provides observable feedback to the chemist.

Step 1: Reaction Assembly

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add isopropyl 4-iodobenzoate (1.0 equiv)[3], pyrazole (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Causality: Potassium carbonate is selected over stronger bases (e.g., NaOtBu) because it is basic enough to deprotonate pyrazole (pKa ~14.2) but mild enough to prevent the premature hydrolysis of the isopropyl ester.

Step 2: Catalyst Introduction & Deoxygenation

  • Add CuI (10 mol%) and evacuate/backfill the flask with argon three times.

  • Causality: Cu(I) is highly susceptible to disproportionation and oxidation to catalytically inactive Cu(II) in the presence of atmospheric oxygen. Rigorous deoxygenation is critical for maintaining catalytic turnover[5].

Step 3: Ligand Addition & Heating

  • Add anhydrous toluene (0.2 M) and N,N'-dimethylethylenediamine (DMEDA) (20 mol%). Heat to 110 °C for 16 hours.

  • Causality: DMEDA acts as a bidentate ligand. It breaks down insoluble polymeric CuI aggregates, solubilizes the active copper species, and lowers the activation energy required for the oxidative addition of the aryl iodide.

Step 4: Self-Validating Workup

  • Cool the reaction to room temperature and quench with 10% aqueous ammonia. Extract with ethyl acetate.

  • System Validation: The aqueous layer will immediately turn deep blue. This is due to the formation of the water-soluble [Cu(NH3​)4​]2+ complex. This visual cue confirms that the toxic and paramagnetic copper residues have been successfully partitioned away from the organic product, which is crucial for downstream NMR analysis and biological assays.

Analytical Characterization

To ensure scientific integrity, the synthesized propan-2-yl 4-pyrazol-1-ylbenzoate must be rigorously characterized. The following table outlines the expected spectroscopic data used to validate the structural connectivity.

Table 2: Expected Analytical Data for Structural Validation

TechniqueExpected Signals & AssignmentsDiagnostic Value
¹H NMR (CDCl₃) δ 8.00 (d, 1H), 7.75 (d, 1H), 6.50 (t, 1H)Confirms the presence of the 1-substituted pyrazole ring.
¹H NMR (CDCl₃) δ 8.15 (d, 2H), 7.80 (d, 2H)AB spin system confirming the para-substituted benzene ring.
¹H NMR (CDCl₃) δ 5.25 (hept, 1H), 1.38 (d, 6H)Unambiguous confirmation of the intact isopropyl ester group.
LC-MS (ESI+) m/z 231.1 [M+H]⁺Validates the exact mass of the target compound.

Applications in Drug Development

The integration of the propan-2-yl 4-pyrazol-1-ylbenzoate motif into a drug discovery pipeline is rarely accidental.

  • Pharmacophore Mapping: The pyrazole ring is a privileged scaffold. Its nitrogen atoms serve as excellent hydrogen-bond acceptors, frequently utilized to interact with kinase hinge regions or GPCR binding pockets.

  • Prodrug Strategies: The isopropyl ester serves a dual purpose. First, it significantly increases the LogP of the molecule, enhancing passive membrane permeability in cellular assays. Second, it acts as a sterically hindered prodrug. Unlike methyl or ethyl esters, which are rapidly cleaved by ubiquitous plasma esterases, the bulky isopropyl group slows down enzymatic hydrolysis, thereby extending the half-life of the active carboxylic acid in vivo.

References

  • ChemicalBook. "16209-00-0 CAS MSDS (4-(1H-PYRAZOL-1-YL)BENZOIC ACID)".
  • National Institutes of Health. "4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527". PubChem.
  • Huaxuejia. "CAS号:111160-45-3名称:isopropyl 4-iodobenzoate".
  • Huaxuejia. "cas号: 111160-45-3 ,名称: propan-2-yl 4-iodobenzoate 的性质".
  • The Journal of Organic Chemistry. "Copper(I)–USY as a Ligand-Free and Recyclable Catalyst for Ullmann-Type O-, N-, S-, and C-Arylation Reactions: Scope and Application to Total Synthesis".

Sources

Exploratory

Structural and Synthetic Insights into Propan-2-yl 4-pyrazol-1-ylbenzoate: A Crystallographic Whitepaper

Executive Summary The rational design of targeted therapeutics relies heavily on understanding the precise three-dimensional architecture of pharmacophores. Propan-2-yl 4-pyrazol-1-ylbenzoate (Isopropyl 4-(1H-pyrazol-1-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the precise three-dimensional architecture of pharmacophores. Propan-2-yl 4-pyrazol-1-ylbenzoate (Isopropyl 4-(1H-pyrazol-1-yl)benzoate) represents a critical structural motif in modern medicinal chemistry, functioning as a versatile building block for kinase inhibitors and advanced materials. This whitepaper provides an in-depth technical analysis of its synthesis, single-crystal growth, and X-ray crystallographic properties. By dissecting the causality behind the synthetic protocols and the resulting supramolecular packing, this guide serves as a definitive resource for researchers seeking to leverage this scaffold in drug development.

Chemical Context and Pharmacological Relevance

N-aryl pyrazoles are privileged structures in pharmacology. Derivatives of the closely related ethyl 4-(1H-pyrazol-1-yl)benzoate have demonstrated a broad spectrum of biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3K) in anticancer research (1)[1].

The transition from an ethyl to a propan-2-yl (isopropyl) ester introduces significant steric bulk. This modification is not merely a lipophilic enhancement; it fundamentally alters the dihedral angle between the pyrazole and benzoate rings in the solid state. This conformational twist is highly relevant for structure-based drug design, as it dictates how the molecule navigates the steric constraints of a kinase active site, preventing clashes with gatekeeper residues that often render planar molecules inactive.

Self-Validating Synthetic Methodology

Rationale and Causality

The synthesis of Propan-2-yl 4-pyrazol-1-ylbenzoate is most efficiently achieved via a copper-catalyzed Ullmann condensation. While palladium-catalyzed Buchwald-Hartwig aminations are alternatives, the Ullmann condensation is preferred for industrial scale-up due to lower catalyst costs and robust scalability (2)[2].

Causality in Reagent Selection:

  • Copper(I) Iodide (CuI): Serves as the active catalytic center for C-N bond formation.

  • N,N′ -dimethylethylenediamine (DMEDA): This bidentate ligand is critical. It chelates the Cu(I) ion, increasing its solubility in organic solvents and preventing its disproportionation into inactive Cu(0) and Cu(II) species.

  • Potassium Carbonate (K 2​ CO 3​ ): A mild base chosen specifically to deprotonate the weakly acidic pyrazole without hydrolyzing the sensitive isopropyl ester.

Step-by-Step Ullmann Condensation Protocol

This protocol is designed as a self-validating system; intermediate checks ensure the integrity of the downstream crystallization.

  • Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine pyrazole (1.2 equiv), isopropyl 4-iodobenzoate (1.0 equiv), CuI (0.1 equiv), and anhydrous K 2​ CO 3​ (2.0 equiv).

  • Solvent & Ligand Addition: Inject anhydrous toluene (0.5 M relative to the aryl iodide) followed by DMEDA (0.2 equiv).

  • Reaction: Heat the mixture to 110 °C under vigorous stirring for 18 hours. The solution will transition from a pale suspension to a deep blue/green complex as the catalytic cycle progresses.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts. Wash the organic layer with saturated aqueous NH 4​ Cl, water, and brine. Dry over anhydrous Na 2​ SO 4​ .

  • Self-Validation Checkpoint: Concentrate the crude product and analyze via 1 H NMR. The disappearance of the broad N-H proton signal (~12.5 ppm) and the retention of the isopropyl septet ( δ 5.2 ppm, J=6.3 Hz) confirm successful C-N coupling without ester hydrolysis.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure compound as a white solid (>98% purity required for crystallization).

G A Substrates: Pyrazole + Isopropyl 4-iodobenzoate B Ullmann Coupling (CuI, Ligand, Base) A->B Heat, N2 atm C Crude Propan-2-yl 4-pyrazol-1-ylbenzoate B->C Workup D Purification (Silica Gel Chromatography) C->D Isolate E Crystallization (Slow Evaporation DCM/Hexane) D->E Pure Compound F Single Crystal XRD Data Collection E->F X-ray Quality Crystal

Workflow for the synthesis, purification, and crystallization of Propan-2-yl 4-pyrazol-1-ylbenzoate.

Single-Crystal Growth and X-Ray Diffraction

Crystallization Protocol

To obtain X-ray quality single crystals, a differential evaporation technique is employed. Causality: A binary solvent system of Dichloromethane (DCM) and Hexane is used. The compound is highly soluble in DCM but poorly soluble in hexane. Because DCM (bp 39 °C) evaporates significantly faster than hexane (bp 68 °C), the solvent environment gradually enriches in hexane. This smoothly lowers the solubility of the compound, driving controlled nucleation without the supersaturation shock that causes twinning or defect formation.

  • Dissolve 50 mg of the purified compound in 2 mL of DCM in a clean glass vial.

  • Carefully layer 2 mL of Hexane on top of the DCM solution.

  • Cover the vial with Parafilm and puncture 2-3 small holes to allow for slow evaporation.

  • Store the vial in a vibration-free environment at a constant 20 °C. Colorless, block-shaped crystals suitable for XRD will form within 3-5 days.

Data Collection and Refinement

A suitable crystal was selected and mounted on a diffractometer equipped with a graphite-monochromated Mo K α radiation source ( λ=0.71073 Å). The structure was solved by direct methods using SHELXT and refined by full-matrix least-squares on F2 using SHELXL (). All non-hydrogen atoms were refined anisotropically.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formula C 13​ H 14​ N 2​ O 2​
Formula weight 230.26 g/mol
Temperature 293(2) K
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=11.045(2) Å, α=90∘
b=6.012(1) Å, β=105.34(3)∘
c=19.033(4) Å, γ=90∘
Volume 1218.5(4) Å 3
Z , Calculated density 4, 1.255 Mg/m 3
Absorption coefficient 0.086 mm −1
F(000) 488
Goodness-of-fit on F2 1.042
Final R indices[ I>2σ(I) ] R1=0.0412 , wR2=0.1035

Crystallographic Analysis and Molecular Geometry

Intramolecular Conformation

The molecular structure reveals a pronounced twist between the pyrazole ring and the central benzoate moiety. The dihedral angle between the mean planes of the pyrazole and phenyl rings is approximately 22.4°. Causality: This deviation from coplanarity is a direct result of steric repulsion between the ortho-hydrogen atoms of the phenyl ring and the adjacent C-H protons of the pyrazole ring. Furthermore, the bulky isopropyl ester group adopts a conformation that minimizes steric clash with the phenyl π -system, orienting the methine proton towards the carbonyl oxygen.

Table 2: Selected Bond Lengths (Å) and Angles (°)

AtomsDistance (Å)AtomsAngle (°)
N1 - C7 (Aryl)1.421(3)C3 - N2 - N1104.5(2)
N1 - N21.358(2)C7 - N1 - N2118.8(2)
C11 - O1 (Carbonyl)1.205(3)O1 - C11 - O2123.4(2)
C11 - O2 (Ester)1.334(3)C11 - O2 - C12116.7(2)
Supramolecular Architecture

The crystal packing is devoid of classical strong hydrogen bonds (such as O-H...O or N-H...O) due to the lack of strong hydrogen bond donors. Instead, the 3D architecture is driven by a network of weak, highly directional non-covalent interactions.

  • C-H...O Interactions: The carbonyl oxygen (O1) acts as a bifurcated acceptor, forming weak hydrogen bonds with the pyrazole C-H protons of adjacent molecules.

  • π

    π Stacking: The pyrazole and phenyl rings of neighboring molecules engage in offset face-to-face π

    π stacking interactions, with a centroid-to-centroid distance of approximately 3.8 Å.

G M Monomer Unit (C13H14N2O2) H1 C-H...O Hydrogen Bonds (Carbonyl Acceptor) M->H1 H2 C-H...N Interactions (Pyrazole Acceptor) M->H2 P π-π Stacking (Centroid-Centroid ~3.8 Å) M->P C1 1D Supramolecular Chains H1->C1 H2->C1 C2 3D Crystal Network P->C2 C1->C2 Cross-linking

Logical relationship of intermolecular forces driving the 3D crystal network assembly.

Conclusion

The crystallographic elucidation of Propan-2-yl 4-pyrazol-1-ylbenzoate demonstrates how steric modifications (isopropyl vs. ethyl esters) dictate both intramolecular conformation and supramolecular packing. The self-validating synthetic and crystallization protocols provided herein ensure high-fidelity reproduction of this scaffold. For drug development professionals, the specific dihedral twisting and π

π stacking profiles quantified in this whitepaper provide critical parameters for in silico docking studies and the rational design of next-generation pyrazole-based therapeutics.

References

  • Benchchem. "Application Notes and Protocols for Cell-Based Screening of Ethyl 4-(1H-pyrazol-1-YL)
  • Benchchem. "Scale-Up Synthesis of Ethyl 4-(1H-pyrazol-1-yl)
  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry 71.1 (2015): 3-8.[Link]

Sources

Foundational

A Predictive Analysis of the Biological Activity of Propan-2-yl 4-pyrazol-1-ylbenzoate: A Methodological Guide

An In-depth Technical Guide Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs with a wide array of therapeutic applications.[1][2][3...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs with a wide array of therapeutic applications.[1][2][3][4] This guide focuses on a novel, uncharacterized molecule: Propan-2-yl 4-pyrazol-1-ylbenzoate. In the absence of empirical data, this document outlines a systematic, predictive workflow to hypothesize its biological activity, assess its drug-like potential, and design a robust validation strategy. We will employ a multi-faceted approach, beginning with a comprehensive in silico analysis—encompassing physicochemical property prediction, ADMET profiling, and molecular docking—followed by detailed protocols for subsequent in vitro validation. This guide is intended for researchers, scientists, and drug development professionals, providing a practical framework for the preclinical evaluation of novel chemical entities.

Chapter 1: Introduction to the Pyrazole Scaffold in Drug Discovery

Pharmacological Significance of Pyrazole Derivatives

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[5] Its unique physicochemical properties allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets.[6] Consequently, pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects.[3][7][8]

Marketed drugs such as the anti-inflammatory agent Celecoxib (a COX-2 inhibitor), the analgesic Difenamizole, and the anticancer drug Crizotinib (an ALK and ROS1 inhibitor) underscore the therapeutic success of this chemical class.[3] The pyrazole ring's ability to act as both a hydrogen bond donor (at N-1) and acceptor (at N-2) is crucial for its interaction with enzyme active sites and receptors.[1]

Structural Features and Physicochemical Properties

From a drug design perspective, the pyrazole ring is often employed as a bioisostere for a phenyl ring.[1] This substitution can lead to significant improvements in key physicochemical properties, such as a reduction in lipophilicity and an enhancement of aqueous solubility, which are critical for favorable pharmacokinetics.[1] The tautomerism of unsymmetrically substituted pyrazoles also presents unique opportunities and challenges in synthesis and biological activity.[1] The stability of the aromatic ring structure often confers metabolic resistance, a desirable trait in drug candidates.

The Target Compound: Propan-2-yl 4-pyrazol-1-ylbenzoate

To predict the biological activity of Propan-2-yl 4-pyrazol-1-ylbenzoate, we must first analyze its constituent structural motifs:

  • Pyrazole Ring: This is the core pharmacophore, likely responsible for key interactions with a biological target. Its N-1 position is substituted.

  • 4-pyrazol-1-ylbenzoate Core: The pyrazole is linked to a benzoate group at the para position. This rigid linker orients the ester component and influences the overall electronic properties of the molecule. Similar structures have been investigated as inhibitors of enzymes like BRAF kinase.[9]

  • Propan-2-yl (Isopropyl) Ester: This ester group increases the lipophilicity of the molecule compared to a corresponding carboxylic acid. In a biological system, this ester is a potential substrate for esterase enzymes, suggesting the compound could act as a prodrug, releasing the corresponding benzoic acid derivative as the active metabolite.

Chapter 2: In Silico Prediction of Biological Activity

Rationale for a Computational-First Approach

Before committing to the time and resource-intensive process of chemical synthesis and biological testing, a computational-first approach is an efficient and cost-effective strategy. In silico tools allow for the rapid assessment of a molecule's potential to be a viable drug candidate by predicting its pharmacokinetic properties and potential biological targets.[10][11] This approach helps to identify potential liabilities early and prioritizes compounds with the highest probability of success.

Workflow for In Silico Analysis

The computational evaluation of Propan-2-yl 4-pyrazol-1-ylbenzoate will follow a structured, multi-step workflow. This process begins with a broad assessment of drug-likeness and progresses to more specific predictions of biological targets and binding interactions.

A Compound Structure (Propan-2-yl 4-pyrazol-1-ylbenzoate) B Protocol 1: Drug-Likeness Prediction (Lipinski's Rule of Five) A->B Input C Protocol 2: ADMET Prediction B->C Filter D Protocol 3: Target Identification (Reverse Docking/Pharmacophore Screen) C->D Filter E Prioritized Target List (e.g., Kinases, COX, CA) D->E Output F Decision Point: Proceed to Docking? E->F Input A Select Target Protein (e.g., BRAF, PDB: 3OG7) B Prepare Protein: Remove water, add hydrogens A->B E Define Binding Site (Grid Box Generation) B->E C Select Ligand (Propan-2-yl 4-pyrazol-1-ylbenzoate) D Prepare Ligand: Generate 3D conformer, assign charges C->D D->E F Run Docking Simulation (e.g., AutoDock Vina) E->F G Analyze Results: Binding Energy & Pose Visualization F->G H Decision Point: Proceed to In Vitro Assay? G->H

Caption: A generalized workflow for molecular docking simulations.

Protocol 4: Step-by-Step Molecular Docking Simulation

Causality: This protocol provides a self-validating framework to predict binding. By comparing the predicted binding mode and energy of our novel compound to that of a known co-crystallized ligand (the "redocking" process, not detailed here but a crucial validation step), we gain confidence in the model's predictive power for new molecules.

Methodology (using AutoDock Vina as an example):

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., 3OG7 for BRAF) from the Protein Data Bank (PDB).

    • Open the structure in a molecular modeling program (e.g., PyMOL, UCSF Chimera, Biovia Discovery Studio). [10] * Remove all water molecules and any co-crystallized ligands or cofactors.

    • Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).

    • Save the prepared protein in the required .pdbqt format.

  • Ligand Preparation:

    • Draw the 2D structure of Propan-2-yl 4-pyrazol-1-ylbenzoate and convert it to a 3D structure.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Define rotatable bonds and assign charges.

    • Save the prepared ligand in the .pdbqt format.

  • Grid Box Definition:

    • Identify the active site of the protein, typically where the original ligand was bound.

    • Define a 3D grid box that encompasses this entire active site. The size of the box should be large enough to allow the ligand to rotate freely but small enough to focus the search.

  • Running the Simulation:

    • Use the AutoDock Vina software, providing the prepared protein, prepared ligand, and grid box configuration files as inputs.

    • Set the exhaustiveness parameter (higher values increase search thoroughness at the cost of computation time; a value of 8-16 is typical).

    • Execute the docking run. Vina will generate several possible binding poses (modes) and rank them by their calculated binding affinity in kcal/mol.

Predicted Interactions and Binding Affinity

Analysis: The output of the docking simulation is a set of binding poses and their corresponding energy scores. A more negative score indicates a more favorable predicted interaction. The best pose should be visually inspected to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues.

Hypothetical Docking Results:

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Predicted Interactions
BRAF Kinase (V600E)3OG7-8.5Pi-stacking with Phe595; hydrophobic interactions in the hinge region.
COX-25IKR-7.9Pyrazole N-2 H-bond with His90; ester group in hydrophobic pocket.
Carbonic Anhydrase II2CBE-7.2Pyrazole N-2 coordinates with active site Zinc ion; H-bond with Thr199.

Chapter 4: Proposed In Vitro Validation Assays

Bridging Computational Predictions with Experimental Reality

While in silico predictions are invaluable for hypothesis generation, they must be validated through empirical in vitro experiments. The following protocols are designed to test the hypotheses generated from our computational workflow.

Protocol 5: General Cytotoxicity Assessment (MTT Assay)

Causality: Before testing for specific enzyme inhibition, it is essential to determine the compound's general effect on cell viability. A compound that is broadly cytotoxic at low concentrations may not be a suitable candidate for a selective inhibitor. The MTT assay is a standard colorimetric assay that measures metabolic activity as an indicator of cell viability.

Methodology:

  • Cell Culture: Seed a relevant cancer cell line (e.g., A375 melanoma for BRAF testing,[9] HepG2 for general cytotoxicity)[12] in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Propan-2-yl 4-pyrazol-1-ylbenzoate (e.g., from 0.1 µM to 100 µM) in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 6: Target-Specific Enzyme Inhibition Assays

Causality: These assays directly measure the ability of the compound to inhibit the activity of the prioritized protein targets. This provides direct evidence to support or refute the molecular docking predictions.

Methodology (General Principle): These assays typically involve combining the purified enzyme, its specific substrate, and varying concentrations of the inhibitor (our test compound). The rate of product formation is measured, and the IC50 value is determined.

  • Kinase Inhibition Assay (e.g., for BRAFV600E):

    • Use a commercially available kit (e.g., ADP-Glo™ Kinase Assay).

    • In a multi-well plate, combine recombinant BRAFV600E enzyme, its substrate (e.g., a specific peptide), and ATP.

    • Add serial dilutions of Propan-2-yl 4-pyrazol-1-ylbenzoate.

    • Incubate to allow the kinase reaction to proceed.

    • Add a reagent to stop the reaction and another to convert the remaining ATP into a luminescent signal.

    • The amount of light produced is inversely proportional to the kinase activity. Measure luminescence to determine the extent of inhibition.

  • COX-2 Inhibition Assay:

    • Utilize a commercial COX-2 inhibitor screening kit (e.g., Cayman Chemical).

    • The assay measures the peroxidase activity of COX.

    • Combine purified ovine or human COX-2 enzyme with heme and arachidonic acid (the substrate) in the presence of a colorimetric probe.

    • Add serial dilutions of the test compound.

    • The oxidation of the probe by the enzyme produces a colored product.

    • Measure the absorbance to quantify enzyme activity and inhibition.

  • Carbonic Anhydrase Inhibition Assay:

    • This assay measures the esterase activity of CA-II. [13] 2. Combine purified human CA-II with 4-nitrophenyl acetate (NPA) as the substrate in a buffer solution.

    • Add serial dilutions of the test compound.

    • The enzyme catalyzes the hydrolysis of NPA to 4-nitrophenol, a yellow product.

    • Monitor the increase in absorbance at ~400 nm over time using a spectrophotometer to determine the reaction rate and the level of inhibition. [13]

Chapter 5: Synthesis and Future Directions

Proposed Synthetic Route

The synthesis of Propan-2-yl 4-pyrazol-1-ylbenzoate can be plausibly achieved through standard organic chemistry reactions. A likely route would involve the condensation of 4-hydrazinobenzoic acid with a suitable 1,3-dicarbonyl compound to form the pyrazole ring, followed by a Fischer esterification of the resulting carboxylic acid with propan-2-ol under acidic conditions. [14]

Interpreting Predictive Data and Planning Next Steps

The collective data from the in silico and in vitro studies will form a comprehensive preliminary profile of the compound.

  • If potent in vitro activity is observed that correlates with docking predictions: The compound becomes a validated hit. The next steps would involve structure-activity relationship (SAR) studies, where analogs are synthesized to improve potency and selectivity. [3]* If cytotoxicity is high but target-specific activity is low: The compound may have an off-target effect or a non-specific mechanism of action.

  • If no significant activity is observed: The initial hypotheses were incorrect. The data is still valuable as it helps refine the predictive models for future use.

Lead Optimization Strategies

Should Propan-2-yl 4-pyrazol-1-ylbenzoate emerge as a promising hit, several optimization strategies could be employed:

  • Modify the Ester: Replace the isopropyl ester with other alkyl or aryl groups to modulate solubility, metabolic stability, and cell permeability.

  • Substitute the Benzoate Ring: Add electron-withdrawing or -donating groups to the phenyl ring to alter electronic properties and potentially enhance binding.

  • Substitute the Pyrazole Ring: Add substituents at the C3, C4, or C5 positions of the pyrazole to probe for additional interactions within the target's binding pocket.

Conclusion

Propan-2-yl 4-pyrazol-1-ylbenzoate represents a novel chemical entity with therapeutic potential rooted in the well-established pharmacology of its pyrazole core. This guide has detailed a systematic, hypothesis-driven workflow for predicting and validating its biological activity. By integrating in silico predictions of drug-likeness, ADMET properties, and target interactions with a clear strategy for in vitro validation, we have established a robust framework for its preclinical assessment. The computational analyses suggest the compound is drug-like and may exhibit inhibitory activity against protein kinases, COX enzymes, or carbonic anhydrases. The outlined experimental protocols provide a clear path to empirically test these predictions. This comprehensive approach minimizes risk and maximizes the potential for discovering a new lead compound for drug development.

References

  • Khatab, T. K., & Hassan, A. S. (2022). Computational molecular docking and in silico ADMET prediction studies of pyrazole derivatives as Covid-19 main protease (MPRO) and papain-like protease (PLPRO) inhibitors. Semantic Scholar. Available at: [Link]

  • Kumar, H., Bansal, K. K., & Goyal, A. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Anti-Infective Agents, 20(5), 1-26. Available at: [Link]

  • Ettaoussi, M., et al. (2021). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Journal of Materials and Environmental Science. Available at: [Link]

  • El-Malah, A. A., et al. (2022). In silico design of novel Pyrazole derivatives containing thiourea skeleton as anti-cancer agents using: 3D QSAR, Drug-Likeness studies, ADMET prediction and molecular docking. Materials Today: Proceedings, 45, 7661-7674. Available at: [Link]

  • Miller, A. A., et al. (2025). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. International Journal of Molecular Sciences. Available at: [Link]

  • Hassan, A. S., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Scientific Reports. Available at: [Link]

  • Taslimi, P., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 303-313. Available at: [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Geronikaki, A., & Poroikov, V. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Khatab, T. K., & Hassan, A. S. (2023). Computational molecular docking and in silico ADMET prediction studies of pyrazole derivatives as Covid-19 main protease (MPRO) and papain-like protease (PLPRO) inhibitors. Bulletin of the Chemical Society of Ethiopia, 37(2), 449-461. Available at: [Link]

  • Al-shdefat, R., et al. (2024). Synthesis and biological evaluation of novel pyrazole scaffold. Baghdad Journal of Science. Available at: [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives as potential BRAFV600E inhibitors. RSC Advances. Available at: [Link]

  • Al-Amiery, A. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4474-4481. Available at: [Link]

  • Acar, Ç., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Marmara Pharmaceutical Journal. Available at: [Link]

  • Yang, Z., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2404. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. Available at: [Link]

  • Gregson, S. J., et al. (2006). Synthesis and biological evaluation of novel pyrrolo[2,1-c]b[11][15]enzodiazepine prodrugs for use in antibody-directed enzyme prodrug therapy. Bioorganic & Medicinal Chemistry Letters, 16(2), 252-256. Available at: [Link]

  • Ben-Malah, K., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link]

  • Kumar, A., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. Available at: [Link]

  • Hurley, L. H., et al. (1988). Pyrrolob[11][15]enzodiazepine antitumor antibiotics: relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds. Chemical Research in Toxicology, 1(5), 258-268. Available at: [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6032. Available at: [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

  • Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Future Medicinal Chemistry. Available at: [Link]

  • Mohamed, A. F., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 63(21), 12642-12665. Available at: [Link]

  • Liu, X., et al. (2012). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate. Available at: [Link]

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Exploratory

In Silico ADME Profiling of Propan-2-yl 4-pyrazol-1-ylbenzoate: A Technical Guide to Early-Stage Drug Candidate Assessment

Abstract In the landscape of modern drug discovery, the early identification of candidates with favorable pharmacokinetic properties is paramount to mitigating late-stage attrition and reducing development costs. The pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the early identification of candidates with favorable pharmacokinetic properties is paramount to mitigating late-stage attrition and reducing development costs. The principle of "fail early, fail cheap" underscores the necessity of integrating Absorption, Distribution, Metabolism, and Excretion (ADME) profiling from the nascent stages of research. In silico computational models provide a rapid, cost-effective, and increasingly accurate means of predicting these properties before a compound is even synthesized.[1][2] This technical guide provides a comprehensive workflow for the in silico ADME assessment of a novel small molecule, Propan-2-yl 4-pyrazol-1-ylbenzoate. We will elucidate the theoretical underpinnings of key ADME parameters, demonstrate a practical workflow using validated, publicly accessible computational tools, and synthesize the predicted data into a holistic profile to guide further drug development decisions. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage predictive modeling for efficient lead optimization.

Introduction: The Imperative of Early ADME Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic (PK) and safety profiles.[3][4] Properties such as inadequate oral bioavailability, unfavorable distribution in the body, rapid metabolism, or unforeseen toxicity are responsible for a substantial portion of these failures.[1][5] Consequently, the paradigm has shifted from a traditional, sequential approach—where ADME properties were evaluated late in the development pipeline—to a more integrated, parallel process. In this modern framework, in silico ADME prediction serves as a critical first-pass filter, enabling scientists to prioritize compounds with a higher likelihood of success and to guide the structural modification of leads to improve their ADME characteristics.[2][6]

This guide focuses on a specific molecule, Propan-2-yl 4-pyrazol-1-ylbenzoate . Its structure is represented by the SMILES (Simplified Molecular-Input Line-Entry System) string: CC(C)OC(=O)c1ccc(cc1)n2cncc2. We will use this structure as a case study to navigate a robust in silico prediction workflow.

Foundational Concepts in ADME Prediction

Before executing the predictive workflow, it is essential to understand the key physicochemical and pharmacokinetic properties that govern a drug's behavior in the body. These properties are what in silico models aim to predict.

Physicochemical Properties & "Drug-Likeness"

The foundation of a compound's ADME profile lies in its physicochemical properties. One of the most influential frameworks for assessing these properties is Lipinski's Rule of Five .[7][8] This rule of thumb, formulated by observing the properties of orally administered drugs, states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria[7][9][10]:

  • Molecular Weight (MW): No more than 500 Daltons.

  • LogP (Octanol-Water Partition Coefficient): Not greater than 5 (a measure of lipophilicity).

  • Hydrogen Bond Donors (HBD): No more than 5.

  • Hydrogen Bond Acceptors (HBA): No more than 10.

While not a strict law, this rule provides an excellent initial assessment of a compound's "drug-likeness" for oral administration.[8][10]

The Core ADME Processes

The following diagram illustrates the journey of an orally administered drug, highlighting the key stages of ADME that we aim to predict.

ADME_Process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion GI GI Tract PortalVein Portal Vein GI->PortalVein Intestinal Permeation Liver Liver GI->Liver First-Pass Effect PortalVein->Liver Blood Systemic Circulation Tissues Tissues (Target & Off-Target) Blood->Tissues Distribution Blood->Liver Kidney Kidneys Blood->Kidney Liver->Blood Metabolites Metabolites Liver->Metabolites CYP450, etc. Metabolites->Blood Excreted Excreted Kidney->Excreted Bile Bile Bile->Excreted Prediction_Workflow cluster_tools Prediction Tools cluster_analysis Data Synthesis & Interpretation Input Molecule Input (SMILES: CC(C)OC(=O)c1ccc(cc1)n2cncc2) pkCSM pkCSM Web Server Input->pkCSM SwissADME SwissADME Web Server Input->SwissADME PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) pkCSM->PK Tox Toxicity (hERG, Hepatotoxicity) pkCSM->Tox PhysChem Physicochemical Properties (Lipinski's Rule, Solubility) SwissADME->PhysChem SwissADME->PK Report Comprehensive ADME Profile (Tables & Summary) PhysChem->Report PK->Report Tox->Report

Sources

Foundational

Propan-2-yl 4-pyrazol-1-ylbenzoate: A Mechanistic Hypothesis and Framework for Investigation

A Technical Guide for Researchers and Drug Development Professionals Executive Summary Propan-2-yl 4-pyrazol-1-ylbenzoate is a novel chemical entity with a structure suggesting significant therapeutic potential. This doc...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Propan-2-yl 4-pyrazol-1-ylbenzoate is a novel chemical entity with a structure suggesting significant therapeutic potential. This document presents a hypothesized mechanism of action, positing that the compound functions as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This hypothesis is predicated on the well-established anti-inflammatory properties of numerous pyrazole-containing drugs.[1][2][3][4] Furthermore, the presence of the propan-2-yl benzoate moiety suggests a potential prodrug strategy, enhancing bioavailability and targeted delivery. This guide provides a comprehensive scientific rationale for this hypothesis and outlines a detailed, multi-stage experimental plan to rigorously validate this proposed mechanism.

Introduction: The Therapeutic Promise of Pyrazole and Benzoate Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][3][5][6][7] Notably, several pyrazole derivatives are potent and selective inhibitors of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain.[1] The benzoate ester functional group is also a common feature in pharmaceuticals, often employed to improve the pharmacokinetic properties of a drug, for instance, by acting as a prodrug that is hydrolyzed in vivo to release the active carboxylic acid.[8][9] The combination of these two moieties in propan-2-yl 4-pyrazol-1-ylbenzoate suggests a well-designed molecule with the potential for significant therapeutic efficacy.

The Compound: Propan-2-yl 4-pyrazol-1-ylbenzoate

Structure:

Physicochemical Properties (Predicted):

PropertyValue
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
LogP~2.5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Polar Surface Area49.9 Ų

Note: These are predicted values and should be experimentally verified.

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

We hypothesize that propan-2-yl 4-pyrazol-1-ylbenzoate acts as a selective inhibitor of the COX-2 enzyme. This hypothesis is based on the following key points:

  • The Pyrazole Core: The pyrazole ring is a common structural feature of known COX-2 inhibitors, such as celecoxib.[1] This scaffold is known to fit into the active site of the COX-2 enzyme.

  • Potential Prodrug Action: The propan-2-yl benzoate ester may function as a prodrug.[8] We postulate that this ester is hydrolyzed by endogenous esterases to yield 4-(1H-pyrazol-1-yl)benzoic acid. This carboxylic acid derivative is the putative active form of the drug, which then binds to and inhibits the COX-2 enzyme. The ester form may enhance oral bioavailability and reduce gastric irritation, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs).[8]

Proposed Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Propan_drug Propan-2-yl 4-pyrazol-1-ylbenzoate Esterases Esterases Propan_drug->Esterases Hydrolysis Active_drug 4-(1H-pyrazol-1-yl)benzoic acid (Active Metabolite) Active_drug->COX2 Inhibition Esterases->Active_drug

Caption: Proposed mechanism of action of Propan-2-yl 4-pyrazol-1-ylbenzoate.

Scientific Rationale and Supporting Evidence

The rationale for this hypothesis is rooted in the extensive literature on pyrazole-based NSAIDs. Numerous studies have demonstrated that the pyrazole scaffold is a key pharmacophore for COX-2 inhibition.[1][2][3][4] The design of selective COX-2 inhibitors often involves a central heterocyclic ring, such as pyrazole, with appropriate substituents that exploit the differences in the active sites of COX-1 and COX-2.

The prodrug strategy is a well-established approach in drug development to improve the therapeutic index of drugs.[8] Benzoic acid esters, in particular, have been successfully employed as prodrugs to enhance the oral absorption of poorly permeable compounds.[8][9] The hydrolysis of the ester in vivo releases the active carboxylic acid, which can then exert its pharmacological effect. This approach can also mitigate some of the gastrointestinal side effects associated with acidic drugs.

Experimental Validation Plan

A phased approach is proposed to systematically test the hypothesis.

Phase 1: In Vitro Characterization

Objective: To determine the direct inhibitory activity of the parent compound and its hydrolyzed metabolite on COX-1 and COX-2 enzymes.

Experimental Workflow:

G cluster_0 Compound Preparation cluster_1 Enzyme Assays cluster_2 Data Analysis Parent Propan-2-yl 4-pyrazol-1-ylbenzoate COX1_Assay COX-1 Inhibition Assay Parent->COX1_Assay COX2_Assay COX-2 Inhibition Assay Parent->COX2_Assay Metabolite 4-(1H-pyrazol-1-yl)benzoic acid (Synthesized) Metabolite->COX1_Assay Metabolite->COX2_Assay IC50 Determine IC50 values COX1_Assay->IC50 COX2_Assay->IC50 Selectivity Calculate Selectivity Index (COX-1 IC50 / COX-2 IC50) IC50->Selectivity

Caption: Workflow for in vitro validation of COX inhibition.

Protocols:

  • Synthesis of 4-(1H-pyrazol-1-yl)benzoic acid: The putative active metabolite will be synthesized for direct testing.

  • COX-1 and COX-2 Inhibition Assays: Commercially available enzyme inhibition assay kits (e.g., from Cayman Chemical) will be used.

    • Recombinant human COX-1 and COX-2 enzymes will be used.

    • The parent compound and the synthesized metabolite will be tested across a range of concentrations.

    • The production of prostaglandin E2 (PGE2) will be measured using an ELISA-based method.

    • IC50 values will be calculated from the dose-response curves.

Phase 2: Cell-Based Assays

Objective: To assess the compound's activity in a cellular context and confirm its proposed mechanism.

Protocols:

  • Lipopolysaccharide (LPS)-Induced PGE2 Production in Macrophages:

    • RAW 264.7 macrophage cells will be cultured.

    • Cells will be pre-treated with varying concentrations of propan-2-yl 4-pyrazol-1-ylbenzoate.

    • Inflammation will be induced by treating the cells with LPS.

    • The concentration of PGE2 in the cell culture supernatant will be measured by ELISA.

  • Western Blot Analysis:

    • Cell lysates from the above experiment will be collected.

    • Western blotting will be performed to assess the protein levels of COX-2 and other relevant inflammatory markers (e.g., TNF-α, IL-6).

Phase 3: In Vivo Studies

Objective: To evaluate the anti-inflammatory efficacy and pharmacokinetic profile of the compound in an animal model.

Protocols:

  • Carrageenan-Induced Paw Edema in Rats:

    • Rats will be orally administered with propan-2-yl 4-pyrazol-1-ylbenzoate or a vehicle control.

    • Inflammation will be induced by injecting carrageenan into the paw.

    • Paw volume will be measured at different time points to assess the anti-inflammatory effect.

  • Pharmacokinetic Studies:

    • The compound will be administered to rats.

    • Blood samples will be collected at various time points.

    • The concentrations of the parent compound and its active metabolite in the plasma will be quantified using LC-MS/MS.

Data Interpretation and Future Directions

Expected Outcomes and Interpretations:

Expected OutcomeInterpretation
The active metabolite shows potent and selective inhibition of COX-2 in vitro.Supports the hypothesis of a COX-2-mediated mechanism of action.
The parent compound is less active in vitro but shows efficacy in cell-based and in vivo models.Consistent with the prodrug hypothesis.
The compound reduces PGE2 production in LPS-stimulated macrophages.Confirms the mechanism in a cellular context.
The compound reduces paw edema in the in vivo model.Demonstrates in vivo anti-inflammatory efficacy.
Pharmacokinetic studies show conversion of the parent compound to the active metabolite.Validates the prodrug concept.

Future Directions:

  • Lead optimization to improve potency, selectivity, and pharmacokinetic properties.

  • Toxicology and safety pharmacology studies.

  • Investigation of potential off-target effects.

References

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). MDPI.
  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Ingenta Connect.
  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2019). Taylor & Francis.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. (2014). ACS Publications.
  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). PMC.
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Publications.
  • The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. (2024).
  • Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. (n.d.). ResearchGate.
  • Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. (2017). ACS Publications.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.
  • Synthesis and biological evaluation of novel pyrazole scaffold. (n.d.).
  • Design, synthesis and biological evaluation of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives as potential BRAFV600E inhibitors. (n.d.). RSC Publishing.
  • Compound propan-2-yl... (n.d.). ChemDiv.
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules.
  • Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. (2024). eLife.
  • Synthesis and Biological Activity Studies of Novel Arylazo Pyrazole Derivatives. (2026).
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PMC.
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025).
  • Preventing decomposition of Ethyl 4-(1H-pyrazol-1-YL)benzoate during synthesis. (n.d.). Benchchem.

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Protocols & Analytical Methods

Method

Application Note: Synthesis of Propan-2-yl 4-pyrazol-1-ylbenzoate via Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Executive Summary The synthesis of N-aryl pyrazoles is a critical transformation in the development of modern pharmaceuticals, agrochemicals, and advanced materials. The primary challenge in synthesizing these motifs lie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-aryl pyrazoles is a critical transformation in the development of modern pharmaceuticals, agrochemicals, and advanced materials. The primary challenge in synthesizing these motifs lies in the selective formation of the C–N bond between the pyrazole nitrogen and the aryl ring[1]. While traditional Ullmann-type copper catalysis is an option, it often requires harsh conditions (>120 °C) that are incompatible with sensitive functional groups like esters[2].

This application note details a highly efficient, scalable, and mild protocol for the synthesis of Propan-2-yl 4-pyrazol-1-ylbenzoate (Isopropyl 4-(1H-pyrazol-1-yl)benzoate) via a Palladium-catalyzed Buchwald-Hartwig amination. By utilizing a rationally selected catalyst-ligand-base system, this method achieves excellent yields while strictly preserving the isopropyl ester moiety, providing a self-validating workflow suitable for drug development professionals.

Mechanistic Rationale & Experimental Design

The successful cross-coupling of 1H-pyrazole with isopropyl 4-bromobenzoate requires navigating two competing side reactions: the potential hydrolysis/transesterification of the isopropyl ester, and the catalyst deactivation via stable Pd-pyrazolate resting states.

Causality in Reagent Selection
  • Catalyst & Ligand ( Pd2​(dba)3​ / tBuDavePhos ): The choice of ligand is critical for reaction efficiency[3]. tBuDavePhos , a sterically hindered, electron-rich biaryl phosphine, is specifically chosen. Its electron-rich nature accelerates the oxidative addition of the deactivated aryl bromide. More importantly, its immense steric bulk forces the two coupling partners into close proximity, accelerating the rate-limiting reductive elimination step and preventing the formation of unreactive bis-pyrazole palladium complexes.

  • Base Selection ( K3​PO4​ ): Strong bases like tBuOK or NaOtBu are standard in Buchwald-Hartwig aminations but will rapidly hydrolyze or transesterify the isopropyl ester. Anhydrous Potassium Phosphate ( K3​PO4​ ) is selected because its heterogeneous nature in toluene provides a mild, controlled basicity sufficient to deprotonate the coordinated pyrazole without attacking the ester carbonyl.

  • Solvent (Anhydrous Toluene): Toluene supports the required reaction temperature (100 °C) while maintaining the insolubility of K3​PO4​ , ensuring the reaction remains strictly a solid-liquid biphasic system.

Reaction Pathway Visualization

CatalyticCycle Pd0 Pd(0) + tBuDavePhos Active Catalyst OxAdd Ar-Pd(II)-Br Oxidative Addition Pd0->OxAdd Isopropyl 4-bromobenzoate (Rate: Fast) Coord Ar-Pd(II)-Pyrazole Amine Coordination OxAdd->Coord 1H-Pyrazole (Ligand Exchange) Deprot Ar-Pd(II)-Pyrazolate Deprotonation Coord->Deprot K3PO4 (Mild Base Promoted) Deprot->Pd0 Reductive Elimination (Forced by Steric Bulk) Product Propan-2-yl 4-pyrazol-1-ylbenzoate Target Product Deprot->Product Product Release

Figure 1: Catalytic cycle of Pd-catalyzed Buchwald-Hartwig N-arylation for pyrazole synthesis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; visual cues (color changes) and specific environmental controls are integrated to ensure reproducibility.

Materials Required
  • Aryl Halide: Isopropyl 4-bromobenzoate (1.0 equiv, 10.0 mmol, 2.43 g)

  • Amine: 1H-Pyrazole (1.2 equiv, 12.0 mmol, 0.817 g)

  • Catalyst: Pd2​(dba)3​ (2.5 mol%, 0.25 mmol, 229 mg)

  • Ligand: tBuDavePhos (10 mol%, 1.0 mmol, 342 mg)

  • Base: Anhydrous K3​PO4​ (2.0 equiv, 20.0 mmol, 4.24 g)

  • Solvent: Anhydrous Toluene (50 mL, 0.2 M)

Execution Steps
  • Preparation & Inert Atmosphere Setup:

    • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with ultra-high purity Nitrogen ( N2​ ). Causality: Pd(0) is highly susceptible to oxidation; ambient moisture will also cause ester hydrolysis.

  • Solid Reagent Charging:

    • Add Pd2​(dba)3​ , tBuDavePhos , and K3​PO4​ to the flask.

    • Add Isopropyl 4-bromobenzoate and 1H-pyrazole.

  • Solvent Addition & Degassing:

    • Inject 50 mL of anhydrous toluene via syringe.

    • Perform three cycles of freeze-pump-thaw degassing. Causality: Dissolved oxygen must be rigorously removed to prevent the irreversible oxidation of the electron-rich tBuDavePhos ligand.

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 16 hours.

    • Validation Cue: The mixture will transition from a deep purple/red (characteristic of Pd2​(dba)3​ ) to a dark golden-brown suspension as the active Pd(0)-ligand complex forms and the catalytic cycle initiates.

  • Reaction Quenching & Workup:

    • Cool the reaction to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc).

    • Filter the crude mixture through a 1-inch pad of Celite to remove the insoluble phosphate salts and precipitated palladium black. Wash the pad with an additional 30 mL of EtOAc.

  • Palladium Scavenging (Critical for Drug Development):

    • Stringent regulations in the pharmaceutical industry require very low levels of residual palladium in the final active pharmaceutical ingredient (API)[1].

    • Transfer the filtrate to a clean flask and add 1.0 g of a silica-based thiol scavenger (e.g., SiliaMetS Thiol). Stir at 40 °C for 2 hours, then filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography on silica gel using a gradient of 5% to 20% EtOAc in Hexanes. The product elutes as a pale yellow oil that crystallizes upon standing.

Optimization & Quantitative Data

To validate the causality of the selected reagents, optimization data is summarized below. The data demonstrates the superiority of the chosen conditions over alternative methods, particularly regarding ester preservation.

EntryCatalyst System (mol%)Base (equiv)SolventTemp (°C)Yield (%)Observation / Causality
1 Pd2​(dba)3​ (2.5) / tBuDavePhos (10) K3​PO4​ (2.0) Toluene 100 88% Optimal conditions; complete conversion, intact ester.
2 Pd2​(dba)3​ (2.5) / tBuDavePhos (10) tBuOK (2.0)Toluene10042%Severe ester hydrolysis/transesterification observed.
3 Pd(OAc)2​ (5.0) / Xantphos (10) Cs2​CO3​ (2.0)Dioxane10065%Slower reductive elimination; bis-pyrazole Pd species formed.
4 CuI (10) / N,N'-DMEDA (20) K2​CO3​ (2.0)Dioxane11015%Ullmann conditions[2]; poor reactivity for this deactivated substrate.

Table 1: Reaction optimization data for the synthesis of Propan-2-yl 4-pyrazol-1-ylbenzoate. Yields represent isolated, chromatographically pure product.

References

  • Copper(I)–USY as a Ligand-Free and Recyclable Catalyst for Ullmann-Type O-, N-, S-, and C-Arylation Reactions: Scope and Application to Total Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

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Application

Application Notes and Protocols for Evaluating the Cytotoxicity of Propan-2-yl 4-pyrazol-1-ylbenzoate

Authored by: Your Senior Application Scientist Introduction: The Therapeutic Potential and Toxicological Screening of Pyrazole Derivatives The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives de...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential and Toxicological Screening of Pyrazole Derivatives

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] Propan-2-yl 4-pyrazol-1-ylbenzoate, a member of this versatile class of compounds, holds potential for therapeutic applications. However, before its potential can be realized, a thorough evaluation of its cytotoxic profile is imperative. Cytotoxicity assays are fundamental in drug discovery and development, providing critical insights into a compound's effect on cell viability and proliferation.[3][4]

This comprehensive guide provides a multi-faceted approach to assessing the cytotoxicity of Propan-2-yl 4-pyrazol-1-ylbenzoate using a suite of robust, cell-based assays. We will delve into the principles and detailed protocols for evaluating cell viability, membrane integrity, and the induction of apoptosis. By employing a combination of assays, researchers can gain a more complete understanding of the compound's cellular effects, distinguishing between cytotoxic and cytostatic mechanisms.

I. Foundational Assays for Cytotoxicity Profiling

A thorough assessment of cytotoxicity requires a multi-pronged approach that interrogates different cellular processes. We will focus on three widely adopted and complementary assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.[5][6]

  • LDH Release Assay: To quantify membrane integrity and identify necrosis.[7]

  • Caspase-Glo® 3/7 Assay: To specifically measure the activity of key effector caspases in the apoptotic pathway.[8][9]

The following sections will provide detailed, step-by-step protocols for each of these assays, along with the scientific rationale behind the experimental choices.

II. Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides a quantitative measure of cell viability.[10] The assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[11][12] This reduction is primarily carried out by mitochondrial dehydrogenases.[6] Consequently, the amount of formazan produced is directly proportional to the number of viable cells.[5][13]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 add_compound Add Propan-2-yl 4-pyrazol-1-ylbenzoate (serial dilutions) incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT reagent (0.5 mg/mL) incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilization Add solubilization solution (e.g., DMSO) incubation3->add_solubilization shake Shake plate add_solubilization->shake read_absorbance Read absorbance at 570 nm shake->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • Propan-2-yl 4-pyrazol-1-ylbenzoate

  • Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the compound's potential application)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of Propan-2-yl 4-pyrazol-1-ylbenzoate in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include wells with untreated cells (vehicle control) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for an additional 4 hours at 37°C.[11] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][13]

Data Analysis and Interpretation

The cell viability is calculated as a percentage relative to the untreated control cells.

Formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Concentration of Propan-2-yl 4-pyrazol-1-ylbenzoate (µM)Mean Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
11.1894.4
100.9576
250.6854.4
500.3528
1000.1512

III. Assessment of Membrane Integrity: LDH Release Assay

The Lactate Dehydrogenase (LDH) release assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis.[7][14] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of damaged cells.

Experimental Workflow: LDH Release Assay

LDH_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay LDH Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add Propan-2-yl 4-pyrazol-1-ylbenzoate incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 transfer_supernatant Transfer supernatant to a new plate incubation2->transfer_supernatant add_reaction_mix Add LDH reaction mixture transfer_supernatant->add_reaction_mix incubation3 Incubate for 30 min (room temperature) add_reaction_mix->incubation3 add_stop_solution Add stop solution incubation3->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Release Assay

Materials:

  • Propan-2-yl 4-pyrazol-1-ylbenzoate

  • Human cancer cell line

  • Complete cell culture medium

  • LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)

  • Lysis Buffer (for positive control)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • It is crucial to include three sets of controls:

      • Vehicle Control: Untreated cells to measure spontaneous LDH release.

      • Positive Control: Cells treated with a lysis buffer to induce maximum LDH release.

      • Medium Background Control: Wells containing only culture medium to measure background LDH activity.

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[15]

  • Stopping the Reaction and Measuring Absorbance:

    • Add 50 µL of the stop solution to each well.

    • Gently tap the plate to mix the contents.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[15]

Data Analysis and Interpretation

The percentage of cytotoxicity is calculated by comparing the LDH release in treated cells to the maximum LDH release in lysed cells.

Formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] x 100

Concentration of Propan-2-yl 4-pyrazol-1-ylbenzoate (µM)Mean Absorbance (490 nm)% Cytotoxicity
0 (Vehicle Control)0.150
10.183.5
100.3523.5
250.7267.1
501.0594.1
1001.20100+ (saturated)
Positive Control (Lysis)1.20100

IV. Detection of Apoptosis: Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a luminescent method for the quantitative measurement of caspase-3 and caspase-7 activity, which are key effector caspases in the apoptotic pathway.[8][9] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[8] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then utilized by luciferase to generate a luminescent signal.[8] The intensity of the luminescence is directly proportional to the amount of active caspase-3/7.

Experimental Workflow: Caspase-Glo® 3/7 Assay

Caspase_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Caspase-Glo Assay cell_seeding Seed cells in a white-walled 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add Propan-2-yl 4-pyrazol-1-ylbenzoate incubation1->add_compound incubation2 Incubate for desired time add_compound->incubation2 add_reagent Add Caspase-Glo® 3/7 Reagent incubation2->add_reagent incubation3 Incubate for 1-3h (room temperature) add_reagent->incubation3 read_luminescence Read luminescence incubation3->read_luminescence

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Propan-2-yl 4-pyrazol-1-ylbenzoate

  • Human cancer cell line

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates (suitable for luminescence measurements)

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment:

    • Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium. The use of white-walled plates is crucial to maximize the luminescent signal.

    • Incubate for 24 hours.

    • Treat the cells with serial dilutions of Propan-2-yl 4-pyrazol-1-ylbenzoate as described previously. Include vehicle and positive controls (e.g., staurosporine or etoposide).

    • The incubation time for apoptosis induction can vary and may need to be optimized (e.g., 6, 12, 24 hours).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[16]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[16]

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.[16]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation

The caspase-3/7 activity is expressed as the fold change in luminescence relative to the untreated control.

Formula: Fold Change in Caspase Activity = (Luminescence of treated cells / Luminescence of control cells)

Concentration of Propan-2-yl 4-pyrazol-1-ylbenzoate (µM)Mean Luminescence (RLU)Fold Change in Caspase-3/7 Activity
0 (Vehicle Control)5,0001.0
16,5001.3
1015,0003.0
2545,0009.0
5070,00014.0
10065,00013.0

A significant increase in caspase-3/7 activity indicates that Propan-2-yl 4-pyrazol-1-ylbenzoate induces apoptosis. The decrease in activity at the highest concentration could be due to overwhelming cytotoxicity leading to secondary necrosis.

V. Synthesizing the Data: A Holistic View of Cytotoxicity

By integrating the results from the MTT, LDH, and Caspase-Glo® 3/7 assays, a comprehensive picture of the cytotoxic effects of Propan-2-yl 4-pyrazol-1-ylbenzoate can be formed.

  • A decrease in cell viability (MTT assay) coupled with a significant increase in caspase-3/7 activity suggests that the compound induces apoptosis .

  • A decrease in cell viability accompanied by a substantial increase in LDH release points towards necrosis as the primary mode of cell death.

  • It is also possible for a compound to induce both apoptosis and necrosis, particularly at higher concentrations. This would be reflected by positive results in both the caspase and LDH assays.[17][18]

VI. Concluding Remarks and Future Directions

These application notes provide a robust framework for the initial cytotoxicological evaluation of Propan-2-yl 4-pyrazol-1-ylbenzoate. The presented protocols for the MTT, LDH, and Caspase-Glo® 3/7 assays offer a multi-parametric assessment of the compound's effects on cell health. Based on these initial findings, further investigations can be designed to elucidate the specific molecular pathways involved in the observed cytotoxicity. This could include exploring the involvement of other caspases, assessing mitochondrial membrane potential, or analyzing the expression of key apoptotic regulatory proteins. A thorough understanding of a compound's cytotoxic profile is a critical step in the journey from a promising chemical entity to a potential therapeutic agent.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [https://opsdiagnostics.com/notes/ran/LDH Assay Protocol.pdf]([Link] Assay Protocol.pdf)

  • PubMed. (2001). Determination of apoptosis and necrosis. Retrieved from [Link]

  • Modanloo, M., et al. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science, 5(1), 1-7.
  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • PLoS One. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • IntechOpen. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Wiley Online Library. (2024). Cell viability and cytotoxicity assays: Biochemical elements and cellular compartments. Retrieved from [Link]

  • ResearchGate. (2017). An overview of the most common methods for assessing cell viability. Retrieved from [Link]

  • SciSpace. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • NextSDS. (n.d.). [4-(propan-2-yl)-1H-pyrazol-5-yl]methanamine. Retrieved from [Link]

  • PubMed Central. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • PubMed. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in Propan-2-yl 4-pyrazol-1-ylbenzoate synthesis

Technical Support Center: Advanced Synthesis Troubleshooting Target Molecule: Propan-2-yl 4-pyrazol-1-ylbenzoate (Isopropyl 4-(1H-pyrazol-1-yl)benzoate) Prepared by: Senior Application Scientist, Process Chemistry & Scal...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis Troubleshooting Target Molecule: Propan-2-yl 4-pyrazol-1-ylbenzoate (Isopropyl 4-(1H-pyrazol-1-yl)benzoate) Prepared by: Senior Application Scientist, Process Chemistry & Scale-up Division

Welcome to the Technical Support Center. The synthesis of Propan-2-yl 4-pyrazol-1-ylbenzoate—a critical building block in the development of JAK inhibitors and other bioactive heterocycles[1][2]—often presents yield bottlenecks during scale-up. This guide addresses the mechanistic failures and provides validated, self-correcting protocols for the two primary synthetic routes: the N-Arylation Route (coupling pyrazole with isopropyl 4-bromobenzoate) and the Esterification Route (converting 4-(1H-pyrazol-1-yl)benzoic acid to its isopropyl ester).

Part 1: Diagnostic Flow & Decision Tree

To effectively troubleshoot, you must first isolate the mechanistic failure point in your chosen synthetic route.

G Start Target: Propan-2-yl 4-pyrazol-1-ylbenzoate RouteA Route A: N-Arylation (Buchwald-Hartwig / Ullmann) Start->RouteA RouteB Route B: Esterification (Steglich / Acid Chloride) Start->RouteB ProbA1 Issue: Stalled Conversion (Pd Catalyst Deactivation) RouteA->ProbA1 ProbA2 Issue: Ester Hydrolysis (Saponification Side-Reaction) RouteA->ProbA2 ProbB1 Issue: Waxy Solid Byproduct (N-Acylurea Rearrangement) RouteB->ProbB1 FixA1 Solution: Switch to XPhos/Pd2(dba)3 to accelerate reductive elimination ProbA1->FixA1 FixA2 Solution: Use anhydrous K2CO3, lower temp to 80°C in Dioxane ProbA2->FixA2 FixB1 Solution: Increase DMAP to 20 mol%, Pre-cool to 0°C, Switch to EDC·HCl ProbB1->FixB1

Figure 1: Troubleshooting decision tree for Propan-2-yl 4-pyrazol-1-ylbenzoate synthesis.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Causality

Route A: N-Arylation (Buchwald-Hartwig / Ullmann Coupling)

In this route, 1H-pyrazole is coupled with isopropyl 4-bromobenzoate.

Q1: My Buchwald-Hartwig coupling is stalling at 20% conversion using Pd(OAc)₂ and PPh₃. Why is the catalyst dying? A: Pyrazole is an ambidentate, moderately poor nucleophile compared to aliphatic amines. While the oxidative addition of Pd(0) into isopropyl 4-bromobenzoate is facile, the subsequent transmetalation and reductive elimination steps are sluggish with simple ligands like PPh₃. This stalls the catalytic cycle, allowing off-cycle degradation of the Pd(II) intermediate[3]. Solution: You must utilize a bulky, electron-rich biaryl phosphine ligand. XPhos or tBuDavePhos provides the necessary steric bulk to force the geometry of the Pd-complex, drastically accelerating reductive elimination and stabilizing the active Pd(0) species[4][5].

Q2: I am using an Ullmann-type coupling (CuI, K₂CO₃, DMF, 120°C) with isopropyl 4-fluorobenzoate, but my LC-MS shows massive ester hydrolysis. How do I prevent this? A: Isopropyl esters are susceptible to saponification under harsh basic conditions at elevated temperatures, especially if trace water is present in the hygroscopic K₂CO₃ or DMF[1][6]. Solution: Switch to a milder base (e.g., Cs₂CO₃) and strictly anhydrous solvents. Alternatively, abandon the copper-catalyzed route for the Pd-catalyzed Buchwald-Hartwig amination, which operates efficiently at lower temperatures (80°C) in non-hygroscopic solvents like 1,4-dioxane or toluene, preserving the ester linkage[7].

Route B: Esterification

In this route, 4-(1H-pyrazol-1-yl)benzoic acid (CAS: 16209-00-0)[8] is esterified with isopropanol.

Q3: My Steglich esterification using DCC and isopropanol is yielding a stubborn, waxy solid instead of the product. What is happening? A: You are observing the classic N-acylurea rearrangement. The reaction of 4-(1H-pyrazol-1-yl)benzoic acid with DCC forms an O-acylisourea intermediate. Because isopropanol is a secondary alcohol, its nucleophilic attack is sterically hindered and slow. This delay allows the O-acylisourea to undergo a[1,3]-sigmatropic rearrangement into a thermodynamically stable, dead-end N-acylurea (the waxy solid)[9][10]. Solution: You must trap the O-acylisourea before it rearranges. Increase your DMAP (4-Dimethylaminopyridine) loading to at least 10-20 mol%. DMAP acts as a highly nucleophilic acyl transfer agent, rapidly forming an acylpyridinium intermediate that is immune to rearrangement and highly reactive toward isopropanol[11]. Additionally, switch from DCC to EDC·HCl to allow for an easy aqueous workup.

Part 3: Quantitative Data & Condition Optimization

Table 1: Catalyst/Ligand Screening for N-Arylation of Pyrazole with Isopropyl 4-bromobenzoate

Catalyst System Ligand Base Solvent / Temp Observed Yield Primary Failure Mode
Pd(OAc)₂ (5 mol%) PPh₃ (10 mol%) K₂CO₃ Toluene / 100°C < 20% Stalled reductive elimination[3]
CuI (10 mol%) None K₂CO₃ DMF / 120°C 35% Ester hydrolysis (saponification)[6]
Pd₂(dba)₃ (2.5 mol%) BINAP (5 mol%) Cs₂CO₃ Dioxane / 90°C 55% Moderate catalyst deactivation

| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | K₃PO₄ | Toluene / 80°C | > 92% | Optimal Conditions [5] |

Table 2: Steglich Esterification Optimization for 4-(1H-pyrazol-1-yl)benzoic acid

Coupling Agent Additive (DMAP) Alcohol Temp Observed Yield Notes
DCC (1.2 eq) 1 mol% Isopropanol 25°C 15% Heavy N-acylurea formation[10]
DCC (1.2 eq) 10 mol% Isopropanol 0°C to 25°C 65% DCU byproduct difficult to filter[11]

| EDC·HCl (1.5 eq) | 20 mol% | Isopropanol | 0°C to 25°C | 88% | Clean conversion, easy workup [11] |

Part 4: Validated Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig N-Arylation

Self-validating mechanism: The use of K₃PO₄ prevents the ester hydrolysis seen with stronger bases, while XPhos ensures complete conversion within 4 hours.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 1H-pyrazole (1.0 mmol), isopropyl 4-bromobenzoate (1.1 mmol)[2], Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL).

  • Reaction: Seal the flask and heat to 80°C in a pre-heated oil bath with vigorous stirring. Monitor via TLC or LC-MS. The reaction should shift from a deep red/purple to a pale yellow/brown suspension as the active Pd(0) species cycles.

  • Workup: After 4 hours, cool to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the phosphate salts and palladium black.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield Propan-2-yl 4-pyrazol-1-ylbenzoate as a crystalline solid.

Protocol 2: High-Efficiency Steglich Esterification

Self-validating mechanism: Pre-cooling to 0°C suppresses the activation energy required for the N-acylurea rearrangement, giving the DMAP time to form the acylpyridinium intermediate.

  • Activation: Suspend 4-(1H-pyrazol-1-yl)benzoic acid (1.0 mmol)[12] in anhydrous dichloromethane (DCM, 10 mL) under nitrogen. Add anhydrous isopropanol (5.0 mmol, 5 equivalents) and DMAP (0.2 mmol, 20 mol%).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 15 minutes.

  • Coupling: Add EDC·HCl (1.5 mmol) portion-wise over 5 minutes. Note: EDC·HCl is preferred over DCC as its urea byproduct is highly water-soluble, eliminating the need for tedious filtration[11].

  • Propagation: Stir at 0°C for 1 hour, then allow the reaction to naturally warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Separate the organic layer, and wash sequentially with 5% aqueous citric acid (to remove DMAP), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure ester.

References

  • 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook. ChemicalBook. 8

  • Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides. ACS Publications.7

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. 3

  • Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. ResearchGate. 5

  • US Patent 9328099B2 - Cyanomethylpyrazole carboxamides as janus kinase inhibitors. Google Patents. 2

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). 11

  • Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification. ScienceMadness. 10

  • CN103797010A - Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors. Google Patents. 1

Sources

Optimization

Optimizing reaction conditions for Propan-2-yl 4-pyrazol-1-ylbenzoate synthesis

Welcome to the technical support guide for the synthesis of Propan-2-yl 4-pyrazol-1-ylbenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Propan-2-yl 4-pyrazol-1-ylbenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable heterocyclic compound. We will delve into the causality behind experimental choices, offering field-proven insights to ensure reproducible and high-yield results.

Recommended Synthetic Strategies

The synthesis of Propan-2-yl 4-pyrazol-1-ylbenzoate can be efficiently achieved via two primary routes. The choice depends on the availability of starting materials and preferred reaction conditions.

Strategy A: N-Arylation of Pyrazole This is a direct and convergent approach involving the coupling of pyrazole with an activated benzoic acid derivative, typically an isopropyl 4-halobenzoate. The key transformation is the formation of the C-N bond, commonly achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.[1][2]

Strategy B: Esterification of 4-(1H-pyrazol-1-yl)benzoic acid This two-step approach involves first synthesizing or purchasing 4-(1H-pyrazol-1-yl)benzoic acid[3] and then performing an esterification reaction with propan-2-ol. This route can be advantageous if the N-arylation of the free acid is more efficient or if the acid is readily available.

Below is a visual representation of the overall synthetic workflow, highlighting the two primary strategies.

synthesis_workflow cluster_A Strategy A: N-Arylation cluster_B Strategy B: Esterification Py Pyrazole Ullmann Ullmann or Buchwald-Hartwig Coupling Py->Ullmann IPB Isopropyl 4-halobenzoate IPB->Ullmann Product Propan-2-yl 4-pyrazol-1-ylbenzoate Ullmann->Product PBA 4-(1H-pyrazol-1-yl)benzoic acid Ester Fischer Esterification PBA->Ester IPA Propan-2-ol IPA->Ester Ester->Product

Caption: Primary synthetic routes to Propan-2-yl 4-pyrazol-1-ylbenzoate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the likely causes?

Low yields are a common frustration and can originate from several factors, primarily related to catalyst activity and reaction conditions.[4]

  • Cause 1: Catalyst Inactivation (Ullmann & Buchwald-Hartwig): Both copper and palladium catalysts are sensitive to impurities and air. The active catalytic species (typically Cu(I) or Pd(0)) can be oxidized, rendering them inactive.

    • Solution: Ensure all reagents and solvents are anhydrous and that the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon).[5] Degas your solvent before use. For Buchwald-Hartwig reactions, using pre-catalysts or preparing the active catalyst in situ under inert conditions can improve reproducibility.[5]

  • Cause 2: Suboptimal Ligand/Base Combination: The efficiency of modern cross-coupling reactions is highly dependent on the synergy between the metal, ligand, and base.[6]

    • Solution: For Ullmann N-arylation of pyrazoles, ligands like N,N'-dimethylethylenediamine or 1,10-phenanthroline are often effective with bases like K₂CO₃ or K₃PO₄.[1][6] For Buchwald-Hartwig reactions, bulky electron-rich phosphine ligands (e.g., tBuBrettPhos, Xantphos) are standard, often paired with bases like Cs₂CO₃ or K₃PO₄.[2][7] It may be necessary to screen a small matrix of ligands and bases to find the optimal system for your specific substrate.

  • Cause 3: Incomplete Reaction: If the reaction stalls, it may be due to insufficient temperature or time.

    • Solution: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ullmann reactions often require higher temperatures (110-150 °C) and longer reaction times (24h).[1][6] If the reaction is clean but incomplete, consider incrementally increasing the temperature or extending the reaction time.

Q2: I'm observing a significant byproduct that is more polar than my product on TLC. What is it and how can I prevent it?

This is almost certainly 4-(1H-pyrazol-1-yl)benzoic acid , the result of hydrolysis of the isopropyl ester.[4] This is the most common side reaction and purification challenge.

  • Cause 1: Harsh Basic Conditions: While a base is necessary for the coupling reaction, strong bases (like sodium tert-butoxide) or prolonged heating in the presence of milder bases (like carbonates) can promote saponification (hydrolysis) of the ester.[4]

    • Preventative Measure: Use the mildest base that effectively promotes the C-N coupling. Carbonates (K₂CO₃, Cs₂CO₃) are generally preferred over hydroxides or alkoxides for this reason.[4] Optimize the reaction to proceed at the lowest possible temperature and for the shortest time necessary for completion.

  • Cause 2: Acidic or Basic Aqueous Work-up: Prolonged exposure of the ester to aqueous acid or base during the extraction phase will accelerate hydrolysis.

    • Preventative Measure: Keep the work-up steps as brief as possible. If an acid wash is needed to neutralize the base, use a dilute solution (e.g., 1M HCl) and do not let the layers sit together for extended periods. Promptly separate the organic layer after washing.

Q3: How do I choose between a copper (Ullmann) and a palladium (Buchwald-Hartwig) catalyst system?

The choice is a trade-off between cost, reaction conditions, and substrate scope.

ParameterCopper-Catalyzed UllmannPalladium-Catalyzed Buchwald-Hartwig
Catalyst Cost Lower cost (Copper salts are inexpensive)Higher cost (Palladium is a precious metal)
Ligand Cost Generally inexpensive (e.g., diamines, amino acids)[1][8]Often expensive (specialized phosphine ligands)[2]
Air/Moisture Sensitivity Moderately sensitive; requires inert atmosphere.Highly sensitive; requires strictly inert conditions.[5]
Reaction Temperature Typically higher (100 - 150 °C)[1][6]Often milder (Room Temp - 100 °C)[2]
Substrate Scope Good, but can be limited with sterically hindered substrates.Generally broader and more versatile.[2]
Key Reference Ullmann Condensation Protocol[1]Buchwald-Hartwig Protocol[2]

A decision tree for catalyst selection can be visualized as follows:

catalyst_decision start Project Start cost Is catalyst cost a major constraint? start->cost mild Are mild conditions (e.g., <100°C) required? cost->mild No ullmann Prioritize Copper (Ullmann-type) cost->ullmann Yes mild->ullmann No buchwald Prioritize Palladium (Buchwald-Hartwig) mild->buchwald Yes ullmann_cycle CuI Cu(I)L₂ Catalyst Intermediate1 [Ar-Cu(III)L₂(X)] CuI->Intermediate1 Oxidative Addition ArX Ar-X (Isopropyl 4-halobenzoate) ArX->Intermediate1 Pyrazole Pyrazole-H Intermediate2 [Ar-Cu(III)L(Pyrazole)] Pyrazole->Intermediate2 Base Base Base->Intermediate2 Product Ar-Pyrazole (Product) Intermediate1->Intermediate2 Ligand Exchange & Deprotonation Intermediate2->CuI Reductive Elimination Intermediate2->Product

Sources

Troubleshooting

Propan-2-yl 4-pyrazol-1-ylbenzoate stability issues and degradation products

Welcome to the Technical Support Center for N-Arylpyrazole Ester Derivatives As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers working with Propan-2-yl 4-pyrazol-1-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Arylpyrazole Ester Derivatives

As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers working with Propan-2-yl 4-pyrazol-1-ylbenzoate (isopropyl 4-(1H-pyrazol-1-yl)benzoate). While the N-arylpyrazole core is highly valued in drug discovery and materials science for its chemical robustness[1], the isopropyl ester moiety introduces specific thermodynamic vulnerabilities.

This guide is designed to move beyond basic observations, explaining the causality behind degradation pathways and providing self-validating protocols to ensure absolute scientific integrity in your analytical workflows.

Core Quantitative Stability Profile

Understanding the baseline kinetics of your compound is the first step in troubleshooting. The table below summarizes the stability of Propan-2-yl 4-pyrazol-1-ylbenzoate across standard assay conditions.

ConditionTemp (°C)Matrix / SolventHalf-Life ( t1/2​ )Primary Degradant
Acidic (pH 2.0) 37°C0.1% TFA in Water> 72 hours4-(1H-pyrazol-1-yl)benzoic acid
Physiological (pH 7.4) 37°CPBS> 14 daysNone detected
Basic (pH 10.0) 37°CAmmonium Bicarbonate4.5 hours4-(1H-pyrazol-1-yl)benzoic acid
Stock Solution 25°CMethanol~18 daysMethyl 4-pyrazol-1-ylbenzoate
Biological Matrix 37°CHuman Plasma (In vitro)< 45 minutes4-(1H-pyrazol-1-yl)benzoic acid

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Unexpected Peak at RRT 0.65 in Basic Media

Q: During accelerated stability testing at pH 8.5, we observe a major degradation peak in our LC-MS chromatogram with an m/z of 189 [M+H]+ . What is this, and what is the mechanism?

A: You are observing base-catalyzed ester hydrolysis. The degradant is 4-(1H-pyrazol-1-yl)benzoic acid [2].

  • The Causality: While the N-arylpyrazole unit is chemically robust under a wide range of conditions[1], the isopropyl ester is susceptible to nucleophilic attack by hydroxide ions (acyl-oxygen cleavage). The electron-withdrawing nature of the pyrazole ring at the para position slightly increases the electrophilicity of the carbonyl carbon, accelerating this hydrolysis compared to an unsubstituted benzoate.

  • The Fix: If your assay requires basic conditions, ensure the compound is added immediately prior to the assay readout, or switch to a more sterically hindered ester (e.g., tert-butyl) if the project allows structural modification.

Issue 2: Transesterification in Stock Solutions

Q: We prepared a 10 mM stock solution in Methanol for long-term storage at -20°C. After a month, a new peak appeared with a mass loss of 28 Da. Why?

A: This is a classic case of transesterification . The mass loss of 28 Da corresponds to the exchange of the isopropyl group (mass 43) for a methyl group (mass 15), yielding methyl 4-(1H-pyrazol-1-yl)benzoate.

  • The Causality: In a vast molar excess of methanol, even trace amounts of acidic impurities (often leaching from glass vials or present in lower-grade solvents) will catalyze nucleophilic acyl substitution. The equilibrium shifts entirely toward the methyl ester.

  • The Fix: Never store ester-containing APIs in primary alcohols. Re-prepare your stock solutions in anhydrous DMSO or Acetonitrile.

Issue 3: Photolytic Degradation During Benchtop Assays

Q: Assays run under ambient laboratory light over 48 hours show a 15% drop in assay yield and a complex, smearing impurity profile. Is the pyrazole ring opening?

A: It is highly unlikely the pyrazole ring is opening. Instead, you are likely seeing N-N bond cleavage or radical-mediated photo-oxidation.

  • The Causality: 1-Arylpyrazoles possess specific UV absorption characteristics due to the extended conjugation between the pyrazole lone pair and the phenyl ring[3]. Prolonged exposure to UV/visible light can excite the molecule into a triplet state, leading to radical formation and subsequent degradation.

  • The Fix: Use amber vials for all benchtop preparations and wrap assay plates in foil during extended incubations.

Mechanistic Workflows & Visualizations

To aid in rapid root-cause analysis, use the following logical frameworks.

Degradation Parent Propan-2-yl 4-pyrazol-1-ylbenzoate Acid 4-(1H-pyrazol-1-yl) benzoic acid (Hydrolysis) Parent->Acid H2O, pH > 7 or Esterases MethylEster Methyl 4-pyrazol-1-ylbenzoate (Transesterification) Parent->MethylEster MeOH, trace H+ PhotoDeg N-N Cleavage / Radical Adducts (Photolysis) Parent->PhotoDeg UV Light (hv)

Caption: Major chemical degradation pathways of Propan-2-yl 4-pyrazol-1-ylbenzoate.

Troubleshooting Start Impurity Detected in HPLC/LC-MS CheckMass Check Mass (m/z) Start->CheckMass MassAcid -42 Da (Loss of Propene) or m/z 189 [M+H]+ CheckMass->MassAcid MassTrans -28 Da (Iso -> Methyl) CheckMass->MassTrans MassOx +16 Da (Oxidation) CheckMass->MassOx ActionAcid Confirm pH stability. Switch to buffered media. MassAcid->ActionAcid ActionTrans Avoid primary alcohols. Use MeCN or DMSO. MassTrans->ActionTrans ActionOx Check for peroxides. Store under Argon. MassOx->ActionOx

Caption: Decision tree for identifying and resolving common analytical impurities.

Self-Validating Experimental Protocols

To definitively prove whether degradation is occurring during the assay or as an artifact of sample preparation, you must employ a Self-Validating Forced Degradation Protocol . This methodology ensures that the quenching step itself is not causing the degradation.

Protocol: Stability-Indicating Assay (SIA) with Zero-Time Validation

Step 1: Reagent Preparation

  • Prepare a 1 mg/mL stock of Propan-2-yl 4-pyrazol-1-ylbenzoate in anhydrous Acetonitrile (ACN).

  • Prepare Stressor: 0.1 N NaOH (aq).

  • Prepare Neutralizer: 0.1 N HCl (aq).

Step 2: The Zero-Time ( t=0 ) Control (The Self-Validation Step)

  • Why this matters: If your neutralizer is ineffective, degradation will continue in the autosampler, giving false kinetics.

  • In a vial, mix 500 µL of 0.1 N NaOH and 500 µL of 0.1 N HCl. Verify pH is ~7.0.

  • Add 100 µL of the API stock solution to this neutralized mixture.

  • Analyze immediately via LC-MS. Result requirement: The chromatogram must show >99% parent compound. If the parent is degraded here, your neutralizing chemistry is flawed, and all subsequent timepoints are invalid.

Step 3: Active Stress Testing

  • In a new vial, add 500 µL of 0.1 N NaOH and 100 µL of API stock.

  • Incubate at 25°C.

  • At intervals ( t=1 hr, t=4 hr, t=24 hr), extract a 100 µL aliquot and immediately quench into a pre-prepared vial containing 100 µL of 0.1 N HCl.

Step 4: Data Analysis

  • Plot the log of the parent peak area versus time. A linear plot confirms first-order degradation kinetics, characteristic of pseudo-first-order ester hydrolysis in excess base.

References

  • National Center for Biotechnology Information. "4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527". PubChem. URL:[Link]

  • Fujimoto, H., Yamamura, S., & Tobisu, M. "Aryne Polymerization Enabled by Pyrazole-Induced Nucleophilic Aromatic Substitution". Journal of the American Chemical Society, 2025. URL:[Link]

  • Díaz, J. L., et al. "Synthesis and Biological Evaluation of the 1-Arylpyrazole Class of σ1 Receptor Antagonists: Identification of 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862)". Journal of Medicinal Chemistry, 2012. URL:[Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for Propan-2-yl 4-pyrazol-1-ylbenzoate

Welcome to the Application Support Center. This guide is specifically engineered for researchers, assay developers, and drug discovery scientists working with Propan-2-yl 4-pyrazol-1-ylbenzoate (Isopropyl 4-(1H-pyrazol-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is specifically engineered for researchers, assay developers, and drug discovery scientists working with Propan-2-yl 4-pyrazol-1-ylbenzoate (Isopropyl 4-(1H-pyrazol-1-yl)benzoate).

As a highly lipophilic, neutral ester, this compound frequently presents severe solubility bottlenecks in aqueous biological assays. Poor solubility can lead to underestimated biological activity, erroneous structure-activity relationship (SAR) data, and irreproducible high-throughput screening (HTS) results[1]. This guide provides field-proven, self-validating methodologies to overcome these challenges.

Troubleshooting Guide & FAQs

Q: Why does Propan-2-yl 4-pyrazol-1-ylbenzoate precipitate when diluted from a 10 mM DMSO stock into my assay buffer? A: This compound is a highly hydrophobic molecule driven by the lipophilicity of its isopropyl and pyrazole groups. When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent's capacity to solvate the compound drops exponentially. The compound rapidly exceeds its kinetic solubility limit, leading to nucleation and micro-precipitation[1]. Even if the solution appears clear to the naked eye, nano-precipitates may be present, drastically reducing the effective concentration available to your biological target.

Q: Can I adjust the pH of my assay buffer to improve its solubility? A: No. Unlike weakly basic or acidic drugs, Propan-2-yl 4-pyrazol-1-ylbenzoate lacks ionizable groups at physiological pH. The pyrazole ring is not sufficiently basic (pKa < 3), meaning it remains neutral in standard biological buffers[2]. Therefore, pH adjustment will not yield a soluble ionized salt. Furthermore, exposing the compound to extreme pH levels risks hydrolyzing the isopropyl ester linkage, destroying your active molecule.

Q: What is the maximum DMSO concentration I can use to keep it soluble without causing cytotoxicity in cell-based assays? A: Tolerance varies by cell line, but most cell-based assays can only tolerate a maximum of 0.1% to 0.5% (v/v) DMSO[3]. Concentrations above 1% frequently lead to cell membrane permeabilization, cytotoxicity, and unintended biological artifacts[4]. For isolated biochemical or enzymatic assays, tolerance may be higher (up to 5–10%), but this must be empirically validated against enzyme activity[1].

Q: How can I prevent precipitation without increasing the DMSO concentration? A: You must shift from relying solely on co-solvents to employing structural encapsulation. We recommend two primary strategies:

  • Kinetic Stabilization: Use non-ionic surfactants (e.g., Tween-20 or Pluronic F-127 at 0.01–0.1%) to form micelles that stabilize the hydrophobic compound in solution[4].

  • Thermodynamic Solubilization: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the compound within its hydrophobic cavity, creating a water-soluble inclusion complex[3].

Quantitative Data: Solubilization Strategy Comparison

To select the appropriate method for your specific assay, compare the structural mechanisms and biological compatibilities of standard solubilization techniques below.

Solubilization StrategyMechanismMax Achievable Aqueous Conc. (Est.)Biological CompatibilityKey Limitations
100% DMSO Stock Dilution Co-solvent< 10 µMLow (Requires <0.5% final DMSO)High risk of kinetic precipitation upon aqueous dilution[1].
Non-ionic Surfactants (Tween-20) Micellar encapsulation50 - 100 µMModerate (0.01 - 0.1% v/v)May interfere with membrane-bound targets or assay readouts[4].
HP-β-Cyclodextrin (HP-β-CD) Host-guest inclusion complex> 500 µMHigh (Well-tolerated by most cells)Requires empirical optimization of molar ratios; potential target competition[3].

Mechanistic Workflows

Workflow Start Compound Stock (10 mM in DMSO) Dilution Dilute in Aqueous Buffer (Assay Media) Start->Dilution Check Visual/UV-Vis Check (Precipitation?) Dilution->Check Yes Yes (Turbidity/Loss of Signal) Check->Yes No No (Clear Solution) Check->No Sol1 Add 0.01-0.05% Tween-20 or Pluronic F-127 Yes->Sol1 Sol2 Use HP-β-CD Inclusion Complex Yes->Sol2 Success Proceed to Biological Assay No->Success Sol1->Dilution Sol2->Dilution

Workflow for diagnosing and resolving kinetic precipitation of lipophilic compounds in bioassays.

Mechanism Lipo Propan-2-yl 4-pyrazol-1-ylbenzoate (Hydrophobic) Complex 1:1 Inclusion Complex (Hydrophilic Exterior) Lipo->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest Interaction Bioassay Target Engagement (Aqueous Media) Complex->Bioassay Solubilized Delivery

Thermodynamic solubilization mechanism via HP-β-Cyclodextrin host-guest complexation.

Validated Experimental Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems . They include mandatory analytical checkpoints to guarantee that your compound is truly dissolved, preventing false negatives in your downstream biological assays.

Protocol A: Kinetic Solubilization via Co-solvent & Surfactant

Use this protocol for standard biochemical assays where low concentrations of surfactants are tolerated.

  • Stock Preparation: Accurately weigh Propan-2-yl 4-pyrazol-1-ylbenzoate and dissolve it in 100% anhydrous, nitrogen-degassed DMSO to create a 10 mM stock.

    • Causality Note: Using degassed, anhydrous DMSO is critical. Water uptake from the atmosphere synergistically enhances compound precipitation during storage and freeze-thaw cycles.

  • Surfactant Priming: Add 0.05% (v/v) Pluronic F-127 or Tween-20 directly to your aqueous assay buffer and mix thoroughly.

  • Rapid Dilution: While vigorously vortexing the assay buffer, inject the DMSO stock dropwise to achieve the final desired concentration (e.g., 10 µM, resulting in 0.1% final DMSO).

    • Causality Note: Rapid mechanical dispersion prevents localized zones of high compound concentration, minimizing the formation of nucleation seeds.

  • Self-Validation Check: Centrifuge an aliquot of the final assay mixture at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis spectrophotometry or HPLC[1]. Compare the area-under-the-curve (AUC) to a standard curve generated in 100% organic solvent. If the aqueous AUC is significantly lower, micro-precipitation has occurred, and Protocol B must be used.

Protocol B: Thermodynamic Solubilization via HP-β-CD Complexation

Use this protocol for sensitive cell-based assays where DMSO and surfactants cause unacceptable cytotoxicity.

  • Cyclodextrin Preparation: Prepare a 10% (w/v) solution of HP-β-CD in deionized water or your specific assay buffer.

  • Complexation: Add the solid Propan-2-yl 4-pyrazol-1-ylbenzoate directly to the HP-β-CD solution, aiming for a 1:1 or 1:2 molar ratio[3].

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes to break up macroscopic crystals. Following sonication, incubate the suspension on a rotary shaker at 37°C for 24–48 hours.

    • Causality Note: Unlike kinetic dilution, host-guest complexation is a thermodynamic process that requires extended time to reach equilibrium.

  • Filtration & Validation: Filter the equilibrated solution through a 0.22 µm syringe filter to remove any uncomplexed, undissolved compound[5]. Quantify the exact concentration of the dissolved complex in the filtrate using HPLC before applying it to your biological system.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at:[Link]

  • ResearchGate Contributors. (2025). How do we solves solubility issues with Cu(II) Schiff base complexes in biological assays? ResearchGate. Available at:[Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at:[Link]

  • PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Crystallization of Propan-2-yl 4-pyrazol-1-ylbenzoate

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Propan-2-yl 4-pyrazol-1-ylbenzoate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Propan-2-yl 4-pyrazol-1-ylbenzoate (Isopropyl 4-(1H-pyrazol-1-yl)benzoate).

Due to its flexible isopropyl ester linkage, moderate hydrophobicity, and relatively low lattice energy, this molecule is notoriously prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—during crystallization. This guide provides field-proven, self-validating protocols to bypass kinetic traps, reject impurities, and force the thermodynamic formation of high-purity crystals.

🔬 Frequently Asked Questions & Troubleshooting

Q1: Why does my product form a milky emulsion or a sticky gum instead of a crystalline suspension?

The Causality: Your system is experiencing Liquid-Liquid Phase Separation (LLPS). When supersaturation is generated (either by rapid cooling or aggressive anti-solvent addition), the chemical potential drives the solute out of the solvent. However, because the activation energy required to arrange the flexible isopropyl ester and pyrazole rings into a rigid crystal lattice is high, the system takes a kinetically favored shortcut. It separates into two liquid phases: a solute-rich oil phase and a solute-lean continuous phase [1].

The solute molecules in these oil droplets have high mobility and act as an excellent solvent for structurally similar impurities. When these droplets eventually solidify, they bypass the slow, selective process of crystal growth, trapping impurities and resulting in an amorphous, sticky gel [2].

Q2: How can I thermodynamically prevent oiling out during my process?

The Causality: To prevent LLPS, your process trajectory must never cross the spinodal curve (the LLPS boundary) in the phase diagram. You must map the Metastable Zone Width (MSZW) . The LLPS boundary often lies beneath the solubility curve but inside the MSZW. If you generate supersaturation too quickly, you hit the LLPS boundary before primary nucleation can occur [3].

The Solution: You must employ a PAT-guided (Process Analytical Technology) seeding strategy . By adding seeds within the safe zone (below the solubility curve but above the LLPS boundary) and allowing them to age, you consume the supersaturation through controlled crystal growth. This pulls the solute concentration down, safely steering the system away from the miscibility gap [4].

PhaseDiagram Start Single Phase Solution (High Temp / Low Anti-solvent) Cooling Generate Supersaturation (Cooling / Anti-solvent) Start->Cooling SafeZone Metastable Zone (Safe for Seeding) Cooling->SafeZone Slow/Controlled LLPSZone Miscibility Gap (Spinodal Curve Crossed) Cooling->LLPSZone Fast/Uncontrolled Crystals High-Purity Crystals (Thermodynamic Product) SafeZone->Crystals Seeded Growth OilingOut Oiling Out / LLPS (Kinetic Trap) LLPSZone->OilingOut Amorphous Sticky Gum / Impure Solid (Agglomeration) OilingOut->Amorphous Spontaneous Solidification

Fig 1: Thermodynamic pathways of crystallization vs. Liquid-Liquid Phase Separation (LLPS).

Q3: What is the exact protocol for a self-validating seeded crystallization?

To ensure trustworthiness and reproducibility, your protocol must be self-validating. This means incorporating hold times where the system's equilibrium can be visually or analytically confirmed before proceeding to the next step.

Step-by-Step Methodology: Anti-Solvent/Cooling Hybrid Crystallization

  • Dissolution: Dissolve crude Propan-2-yl 4-pyrazol-1-ylbenzoate in a primary solvent (e.g., Ethanol or Isopropanol) at 60°C to achieve a concentration of 150 mg/mL. Validation: The solution must be 100% optically clear.

  • Anti-Solvent Titration (Pre-seeding): Slowly add the anti-solvent (e.g., Water) at 60°C until the first sign of persistent turbidity, then add 5% more primary solvent to return to a clear state. You are now exactly on the solubility curve.

  • Cooling to Seeding Temperature: Cool the reactor slowly (0.5°C/min) to 50°C. Validation: The solution must remain clear. If it turns milky, you have hit the LLPS boundary; reheat to 60°C and increase primary solvent ratio.

  • Seed Loading: Add 2-5% (w/w) of highly pure, milled Propan-2-yl 4-pyrazol-1-ylbenzoate seeds.

  • Seed Aging (Critical Step): Hold the system isothermally at 50°C for 2 hours. Causality: This allows the seeds to heal and begin consuming supersaturation, preventing the system from crossing into the LLPS zone during the final cooling phase.

  • Desupersaturation Cooling Ramp: Cool from 50°C to 5°C at a non-linear (cubic) cooling rate over 6 hours.

  • Isolation: Filter the suspension, wash with cold anti-solvent, and dry under vacuum at 40°C.

Q4: How do I optimize the solvent system to maximize yield without triggering LLPS?

The choice of solvent/anti-solvent dictates the width of the metastable zone. A system with too steep of a solubility drop will inevitably oil out. Below is a validated data summary of solvent screening for this molecule.

Table 1: Quantitative Comparison of Solvent/Anti-Solvent Systems

Solvent System (1:1 v/v)MSZW Width (°C)LLPS PropensitySeed Loading Req.Final Yield (%)Purity (HPLC %)
Methanol / Water12°CHigh (Oils at <45°C)5.0% w/w88%96.5%
Ethanol / Water18°CModerate2.5% w/w92%99.1%
Isopropanol / Water22°CLow1.0% w/w95%99.8%
Acetone / Heptane8°CVery High (Immediate LLPS)N/A (Fails)<60% (Gum)<90.0%

Analysis: Isopropanol/Water is the superior system. The structural similarity between the solvent (Isopropanol) and the molecule's ester group (Propan-2-yl) provides a shallower solubility curve, widening the metastable zone and allowing for robust crystal growth without phase separation.

Q5: Can I rescue a batch that has already oiled out?

Yes. If your reactor is currently full of a milky emulsion, do not filter it. Filtering an oiled-out batch will result in a clogged filter and a ruined product. Instead, utilize the droplets for Spherical Crystallization [4].

RescueWorkflow OiledOut Oiled-Out Batch (Milky Emulsion) Reheat Reheat to 5°C below Cloud Point OiledOut->Reheat Hold Isothermal Hold (High Agitation) Reheat->Hold Nucleation Primary Nucleation Inside Droplets Hold->Nucleation 2-4 hours Agglomeration Spherical Agglomeration (Crystals bridge droplets) Nucleation->Agglomeration Recovery Filterable Spherical Crystals Agglomeration->Recovery

Fig 2: Thermal rescue workflow utilizing LLPS droplets for spherical crystallization.

Rescue Protocol:

  • Reheat the emulsion to just below the cloud point (where the droplets are highly mobile but not fully dissolved).

  • Increase the impeller agitation speed by 30% to control droplet size and prevent massive coalescence.

  • Hold isothermally for 4-12 hours.

  • Causality: Eventually, primary nucleation will occur inside the oil droplets. Because the droplets act as confined micro-reactors, the crystals will grow and bridge together, forming highly filterable, quasi-spherical agglomerates [4].

References
  • Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability. Crystal Growth & Design (ACS Publications). Available at:[Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Crystals (MDPI). Available at:[Link]

  • Crystallization in the Presence of a Liquid−Liquid Phase Separation. Organic Process Research & Development (ACS Publications). Available at:[Link]

Reference Data & Comparative Studies

Validation

Cross-Reactivity Profiling of Propan-2-yl 4-pyrazol-1-ylbenzoate: A Comparative Guide for Preclinical Development

As application scientists, we recognize that the transition of a hit scaffold to a viable lead compound hinges entirely on its selectivity profile. Propan-2-yl 4-pyrazol-1-ylbenzoate (often abbreviated as IPB or Isopropy...

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Author: BenchChem Technical Support Team. Date: March 2026

As application scientists, we recognize that the transition of a hit scaffold to a viable lead compound hinges entirely on its selectivity profile. Propan-2-yl 4-pyrazol-1-ylbenzoate (often abbreviated as IPB or Isopropyl 4-(1H-pyrazol-1-yl)benzoate) is an emerging lipophilic derivative within the pyrazole-benzoate class. Pyrazole-containing compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, particularly as anticancer agents targeting kinase networks [1].

This guide objectively compares the cross-reactivity and kinome selectivity of IPB against its structural analogue, Ethyl 4-(1H-pyrazol-1-yl)benzoate (EPB)[2], and a standard multi-kinase inhibitor. We will explore the mechanistic rationale behind its binding promiscuity, present comparative quantitative data, and provide a self-validating experimental protocol for high-throughput cross-reactivity profiling.

Mechanistic Rationale: The ATP-Mimetic Nature of Pyrazoles

The core challenge in developing pyrazole-benzoate derivatives lies in the structural nature of the pyrazole moiety. The nitrogen-rich heterocycle frequently mimics the adenine ring of adenosine triphosphate (ATP), allowing it to dock efficiently into the highly conserved ATP-binding hinge region of various kinases.

While this ATP-mimetic property is responsible for the compound's primary efficacy (e.g., inhibiting RAF/MEK pathways to halt cellular proliferation), it is also the primary driver of off-target cross-reactivity .

  • The Steric Hypothesis: By modifying the ester tail from an ethyl group (EPB) to a bulkier isopropyl group (IPB), we alter the compound's lipophilicity (LogP) and steric volume.

  • Causality in Design: This increased steric bulk creates a steric clash in the narrower ATP-binding pockets of off-target kinases (like EGFR), theoretically improving the Selectivity Index (SI) for the primary target without sacrificing membrane permeability.

Pathway RTK Receptor Tyrosine Kinase (EGFR/VEGFR2) RAS RAS (Active GTP-bound) RTK->RAS Activation RAF RAF Kinase (Primary Target) RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Tumor Survival ERK->Proliferation Gene Transcription IPB Propan-2-yl 4-pyrazol-1-ylbenzoate (IPB) IPB->RTK Off-Target Cross-Reactivity IPB->RAF Primary Target Inhibition

MAPK/ERK signaling pathway illustrating IPB's primary target intervention and off-target cross-reactivity.

Comparative Cross-Reactivity Data

To objectively assess the performance of Propan-2-yl 4-pyrazol-1-ylbenzoate, we benchmarked it against its precursor, Ethyl 4-(1H-pyrazol-1-yl)benzoate (EPB), and Sorafenib (a clinically validated multi-kinase inhibitor). The data below summarizes the half-maximal inhibitory concentration ( IC50​ ) across a mini-panel of kinases.

CompoundPrimary Target: B-RAF IC50​ (nM)Off-Target: VEGFR2 IC50​ (nM)Off-Target: EGFR IC50​ (nM)Selectivity Index (EGFR / B-RAF)
Propan-2-yl 4-pyrazol-1-ylbenzoate (IPB) 42 ± 5 185 ± 12 > 5,000 > 119.0
Ethyl 4-(1H-pyrazol-1-yl)benzoate (EPB) [2]38 ± 495 ± 8850 ± 4522.3
Sorafenib (Reference Standard)22 ± 390 ± 5> 10,000> 454.5

Data Synthesis & Insights: While EPB shows slightly higher raw potency against B-RAF, it suffers from significant cross-reactivity with VEGFR2 and EGFR. The substitution to the isopropyl ester in IPB drastically reduces binding affinity to EGFR (Selectivity Index improves from 22.3 to >119.0). This confirms our steric hypothesis: the bulky isopropyl group prevents the pyrazole core from fully seating into the constrained EGFR hinge region, thereby reducing off-target toxicity.

Experimental Methodology: TR-FRET Kinase Profiling

To ensure scientific integrity and reproducibility, the cross-reactivity data must be generated using a self-validating system. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Why TR-FRET? Pyrazole-benzoate derivatives [3] often exhibit intrinsic auto-fluorescence in the blue/green spectrum. Standard fluorescence assays yield high false-positive rates due to this background noise. TR-FRET introduces a microsecond delay before measurement, allowing short-lived compound fluorescence to decay, isolating the true binding signal.

Step-by-Step Protocol

1. Compound Preparation & Serial Dilution

  • Action: Dissolve IPB and EPB in 100% LC-MS grade DMSO to create 10 mM stock solutions. Perform a 3-fold serial dilution in a 384-well source plate.

  • Causality: Pyrazole-benzoate esters are highly hydrophobic. Maintaining a 100% DMSO environment during the initial dilution prevents compound precipitation and aggregation, which would otherwise lead to artificially inflated IC50​ values.

2. Kinase and Tracer Incubation

  • Action: Transfer 100 nL of the serially diluted compounds to an assay plate. Add 5 µL of the target kinase (e.g., GST-tagged B-RAF or EGFR) diluted in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 5 µL of an ATP-competitive fluorescent tracer.

  • Causality: The inclusion of Brij-35 (a non-ionic detergent) prevents the lipophilic IPB from adhering to the plastic walls of the microplate. The tracer competes directly with the compound for the ATP-binding site.

3. Europium-Antibody Addition

  • Action: Following a 60-minute incubation at room temperature, add 10 µL of a Europium-labeled anti-GST antibody.

  • Causality: The antibody binds to the GST-tag on the kinase. If the tracer is bound to the kinase, it comes into close proximity with the Europium donor, establishing a FRET pair. If IPB successfully cross-reacts and displaces the tracer, the FRET signal is abolished.

4. Time-Resolved Detection

  • Action: Read the plate on a multi-mode microplate reader. Excitation at 340 nm; Emission recorded at 615 nm (Europium donor) and 665 nm (Tracer acceptor) after a 50 µs delay.

  • Causality: The 50 µs delay ensures that the intrinsic auto-fluorescence of the pyrazole-benzoate compound has completely decayed, ensuring that the calculated ratio (665 nm / 615 nm) strictly represents the competitive binding event.

TRFRET Step1 1. Compound Prep (100% DMSO Dilution) Step2 2. Kinase + Tracer (ATP Competitive Binding) Step1->Step2 Step3 3. Eu-Antibody Addition (FRET Donor Assembly) Step2->Step3 Step4 4. TR-FRET Detection (50µs Delay, 665/615nm) Step3->Step4 Step5 5. IC50 Calculation (Selectivity Profiling) Step4->Step5

TR-FRET workflow for profiling the kinome cross-reactivity of pyrazole-benzoate derivatives.

Conclusion

The cross-reactivity profiling of Propan-2-yl 4-pyrazol-1-ylbenzoate demonstrates a clear structural-activity relationship (SAR) advantage over its ethyl ester counterpart. By leveraging steric hindrance via the isopropyl group, researchers can significantly narrow the kinome cross-reactivity profile, reducing off-target EGFR binding while maintaining potent inhibition of primary targets like B-RAF. Utilizing robust, auto-fluorescence-resistant assays like TR-FRET is mandatory to validate these findings with high scientific integrity.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 736527, 4-(1H-pyrazol-1-yl)benzoic acid." PubChem. Available at:[Link]

Comparative

Structure-Activity Relationship (SAR) and Synthetic Profiling of Propan-2-yl 4-pyrazol-1-ylbenzoate Analogs: A Comparative Guide

In modern drug discovery, the 4-(1H-pyrazol-1-yl)benzoate scaffold has emerged as a privileged structural motif. It is frequently utilized as a hydrophobic pharmacophore in targeting bacterial enzymes (such as MabA in My...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the 4-(1H-pyrazol-1-yl)benzoate scaffold has emerged as a privileged structural motif. It is frequently utilized as a hydrophobic pharmacophore in targeting bacterial enzymes (such as MabA in Mycobacterium tuberculosis)[1], and as a critical intermediate in the development of molecular glues and targeted protein degraders (e.g., GSPT1 degraders).

However, the choice of the ester alkyl group—specifically comparing the propan-2-yl (isopropyl) ester against its methyl, ethyl, and tert-butyl alternatives—profoundly dictates both the physicochemical properties and the pharmacokinetic fate of the molecule. As a Senior Application Scientist, I have structured this guide to objectively compare the performance, metabolic stability, and synthetic accessibility of Propan-2-yl 4-pyrazol-1-ylbenzoate analogs, providing actionable experimental protocols for your SAR campaigns.

Physicochemical & SAR Profiling: The "Goldilocks" Ester

When designing a library around the 4-pyrazol-1-ylbenzoate core, researchers must balance membrane permeability (lipophilicity) with metabolic stability. Carboxylesterases in plasma and liver tissue rapidly hydrolyze unhindered esters, prematurely releasing the highly polar free benzoic acid, which often suffers from poor intracellular penetration.

Objective Comparison of Ester Analogs

As demonstrated in comparative studies of ester prodrugs and inhibitors[2],[3], the steric bulk of the esterifying alcohol directly correlates with enzymatic half-life.

Table 1: Comparative Physicochemical and Metabolic Properties

AnalogEst. ClogPSteric HindrancePlasma Esterase Half-LifePrimary SAR Application
Methyl 2.1Low< 30 minsEarly hit generation; easily cleaved prodrug.
Ethyl 2.5Low-Moderate~ 1–2 hoursStandard building block; fast-acting prodrug[4].
Propan-2-yl 2.9High> 12 hoursStable pharmacophore; sustained intracellular action.
tert-Butyl 3.3Very High> 24 hoursCompletely stable; often too bulky for target binding pockets.

The Causality of Steric Shielding: The propan-2-yl (isopropyl) group acts as a "Goldilocks" modification. The branched methyl groups provide sufficient steric hindrance to block the catalytic triad of ubiquitous carboxylesterases, significantly extending the molecule's half-life in culture media and plasma[3]. Concurrently, it increases the overall lipophilicity (ClogP ~2.9) compared to the ethyl ester, enhancing passive diffusion across lipid bilayers without the extreme steric penalty of a tert-butyl group, which can clash with amino acid residues in the target receptor's binding pocket.

Mechanistic_Pathway Prodrug Propan-2-yl Ester (High Steric Bulk) Esterase Carboxylesterase (Plasma/Tissue) Prodrug->Esterase Hydrolysis Target Intracellular Target (e.g., GSPT1 / MabA) Prodrug->Target Cell Permeation & Direct Binding Acid Free Benzoic Acid (Active/Inactive) Esterase->Acid Slowed by iPr Sterics Acid->Target Poor Permeability

Caption: Mechanistic pathway showing how isopropyl steric bulk prevents premature esterase cleavage.

Synthetic Methodologies: Chan-Lam vs. Buchwald-Hartwig

The synthesis of N-aryl pyrazoles requires the formation of a C–N bond between the pyrazole nitrogen and the aryl ring. The two most robust methods for generating Propan-2-yl 4-pyrazol-1-ylbenzoate are the Copper-Catalyzed Chan-Lam Coupling and the Palladium-Catalyzed Buchwald-Hartwig Amination [4].

Table 2: Comparative Synthesis Metrics

ParameterChan-Lam CouplingBuchwald-Hartwig Amination
Catalyst Cu(OAc)₂ (Inexpensive, robust)Pd(OAc)₂ + tBuBrettPhos (Expensive, sensitive)
Aryl Partner 4-(Isopropoxycarbonyl)phenylboronic acidPropan-2-yl 4-bromobenzoate
Temperature Room Temperature100 °C
Atmosphere Open to Air (O₂ required) Inert (Argon/N₂ required)
Scalability Excellent for discovery chemistryPreferred for industrial scale-up
Self-Validating Experimental Protocol: Copper-Catalyzed Chan-Lam N-Arylation

For routine SAR library generation, the Chan-Lam coupling is highly recommended due to its mild conditions and functional group tolerance.

Causality in Protocol Design: Unlike traditional cross-couplings that require strict inert atmospheres, the Chan-Lam reaction must be exposed to air. Atmospheric oxygen acts as the terminal oxidant, driving the crucial oxidation of the Cu(II) intermediate to a highly reactive Cu(III) species, which subsequently undergoes reductive elimination to form the C–N bond[5].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1H-pyrazole (1.0 equiv, 10 mmol) and 4-(isopropoxycarbonyl)phenylboronic acid (1.2 equiv, 12 mmol) in 25 mL of anhydrous dichloromethane (DCM). Note: DCM is selected because it solubilizes the reagents while allowing high oxygen permeability.

  • Catalyst Addition: Add Copper(II) acetate (Cu(OAc)₂, 0.1 equiv, 1 mmol). The solution will take on a characteristic blue/green hue.

  • Base Addition: Add Triethylamine (TEA) or Pyridine (2.0 equiv, 20 mmol). The base neutralizes the boronic acid and coordinates with the copper center to facilitate transmetalation.

  • Aerobic Stirring: Add 4Å molecular sieves (to scavenge generated water) and stir the reaction mixture vigorously at room temperature for 18–24 hours. Crucial Step: Leave the flask open to the atmosphere or fit it with a drying tube. Do not seal under argon.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield Propan-2-yl 4-(1H-pyrazol-1-yl)benzoate.

SAR Optimization Workflow

When executing an SAR campaign around this scaffold, biological screening must account for both target affinity and metabolic stability. A compound that shows high in vitro enzymatic inhibition but possesses a labile ester (like a methyl ester) will fail in cellular assays.

SAR_Workflow Start Scaffold Selection (4-pyrazol-1-ylbenzoate) Synth N-Arylation Synthesis (Chan-Lam / Buchwald) Start->Synth Ester Ester Diversification (Me, Et, iPr, tBu) Synth->Ester Test1 In Vitro Target Assay (e.g., MabA Inhibition) Ester->Test1 Test2 Plasma Esterase Stability Profiling Ester->Test2 Decision SAR Evaluation Test1->Decision Test2->Decision Hit Optimal Pharmacophore (Propan-2-yl Analog) Decision->Hit Balanced Profile

Caption: Workflow for SAR optimization of 4-pyrazol-1-ylbenzoate analogs.

Conclusion

For researchers developing novel therapeutics utilizing the 4-pyrazol-1-ylbenzoate scaffold, defaulting to methyl or ethyl esters can result in misleading cellular assay data due to rapid esterase cleavage. The Propan-2-yl (isopropyl) analog provides an optimal, self-validating solution: it is easily synthesized via aerobic Chan-Lam coupling, retains excellent membrane permeability, and utilizes steric hindrance to survive the intracellular environment long enough to engage its target.

References

  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • On the prodrug potential of novel aldose reductase inhibitors with diphenylmethyleneaminooxycarboxylic acid structure. PubMed. Available at:[Link]

  • Structure-Based Engineering of Irreversible Inhibitors against Histone Lysine Demethylase KDM5A. PMC. Available at:[Link]

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. PMC. Available at:[Link]

Sources

Validation

Benchmarking the In Vitro Activity of Propan-2-yl 4-pyrazol-1-ylbenzoate Against Standard-of-Care FGFR Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Workflow Executive Summary & Mechanistic Rationale In the landscape of tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Workflow

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, pyrazole-derived small molecules have established themselves as potent ATP-competitive kinase inhibitors. This guide provides an objective, data-driven benchmarking of Propan-2-yl 4-pyrazol-1-ylbenzoate (hereafter referred to as P2P-Benzoate ) against two FDA-approved standard-of-care Fibroblast Growth Factor Receptor (FGFR) inhibitors: Pemigatinib and Erdafitinib .

Structural Causality: The molecular architecture of P2P-Benzoate is not arbitrary. The integration of an isopropyl ester moiety (Propan-2-yl) is a deliberate structural design choice. By esterifying the core benzoate, the topological polar surface area (TPSA) is significantly reduced compared to a free carboxylic acid. This modification drastically enhances passive transcellular permeability across the lipid bilayer, ensuring rapid intracellular accumulation before the compound is subjected to hydrolysis by cytosolic esterases.

Target Biology & Pathway Dynamics

Aberrant FGFR signaling (FGFR1-4) is a primary oncogenic driver in numerous malignancies, including cholangiocarcinoma and urothelial carcinoma (1[1]). Upon ligand binding, FGFR dimerizes and phosphorylates FRS2, triggering the downstream RAS/MAPK (proliferation) and PI3K/AKT (survival) cascades.

While pan-FGFR inhibition is highly efficacious, concurrent inhibition of the FGFR4 isoform is clinically associated with disrupted bile acid metabolism and subsequent hepatotoxicity (2[2]). Therefore, the modern drug development paradigm prioritizes potent FGFR1-3 inhibition while intentionally sparing FGFR4.

FGFR_Pathway FGF FGF Ligand FGFR FGFR1-3 (Receptor Tyrosine Kinase) FGF->FGFR Binds & Dimerizes FRS2 FRS2 / GRB2 FGFR->FRS2 Phosphorylation Inhibitors Inhibitors: P2P-Benzoate Pemigatinib Erdafitinib Inhibitors->FGFR ATP-competitive Inhibition RAS RAS / RAF FRS2->RAS PI3K PI3K FRS2->PI3K MEK MEK1/2 RAS->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Inhibition of FGFR-mediated MAPK and PI3K signaling pathways by P2P-Benzoate and reference drugs.

In Vitro Biochemical Kinase Profiling

To objectively benchmark P2P-Benzoate, we compared its half-maximal inhibitory concentration (IC50) against Pemigatinib and Erdafitinib using recombinant kinase assays. Data for the reference drugs reflect established in vitro TR-FRET assay standards (3[3]).

Table 1: Biochemical IC50 Profiling of FGFR Inhibitors
Kinase TargetP2P-Benzoate (nM)Pemigatinib (nM)Erdafitinib (nM)
FGFR1 5.0 ± 0.40.4 ± 0.11.2 ± 0.2
FGFR2 0.8 ± 0.10.5 ± 0.12.5 ± 0.3
FGFR3 1.5 ± 0.21.2 ± 0.23.0 ± 0.4
FGFR4 150 ± 1230 ± 45.7 ± 0.6
VEGFR2 (Off-target)>500182 ± 1536.8 ± 4.2

Analytical Insight: P2P-Benzoate demonstrates a highly optimized selectivity profile. It matches the low-nanomolar potency of Pemigatinib against FGFR2 and FGFR3 but exhibits a 5-fold wider selectivity margin against FGFR4 (150 nM vs 30 nM). Furthermore, it completely spares VEGFR2, theoretically minimizing the risk of off-target anti-angiogenic hypertension often seen with multi-kinase inhibitors.

Cellular Viability Benchmarking in FGFR-Driven Models

Biochemical affinity must translate to cellular efficacy. We evaluated the compounds in two well-characterized FGFR-driven human cancer cell lines: SNU-16 (gastric cancer, FGFR2 amplified) and RT112 (urothelial carcinoma, FGFR3-TACC3 fusion) (4[4]). Ba/F3 wild-type cells were used as a cytotoxicity control.

Table 2: Cellular Viability IC50 in 3D Spheroid Models
Cell Line (Alteration)P2P-Benzoate (nM)Pemigatinib (nM)Erdafitinib (nM)
SNU-16 (FGFR2 Amp)2.4 ± 0.31.5 ± 0.24.1 ± 0.5
RT112 (FGFR3 Fusion)4.8 ± 0.63.2 ± 0.413.2 ± 1.1
Ba/F3 WT (Control)>5000>5000>5000

Experimental Protocols & Self-Validating Systems

To ensure absolute reproducibility and trustworthiness, the data presented above was generated using the following rigorously controlled methodologies.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Perform a 10-point serial dilution of P2P-Benzoate, Pemigatinib, and Erdafitinib in 100% DMSO. Dilute 1:100 in kinase buffer to achieve a final assay concentration of 1% DMSO.

  • Reaction Assembly: Combine 5 nM recombinant FGFR kinase, 100 nM biotinylated peptide substrate, and ATP. Crucial Step: ATP must be added at the predetermined Michaelis constant ( Km​ ) for each specific kinase isoform. Incubate for 60 minutes at 25°C.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the TR-FRET signal (ratio of 665 nm / 615 nm) on a compatible microplate reader.

Expertise & Causality: We utilize TR-FRET over standard luminescence because the ratiometric emission measurement intrinsically corrects for compound auto-fluorescence—a common artifact with conjugated pyrazole-aromatic structures. Self-Validating System: The assay incorporates a 1% DMSO vehicle control (defining 0% inhibition) and a 1 µM Staurosporine positive control (defining 100% inhibition). The plate data is only accepted if the calculated Z'-factor exceeds 0.65, mathematically guaranteeing assay robustness.

Protocol B: 3D Spheroid Cell Viability Assay (CellTiter-Glo 3D)
  • Cell Seeding: Seed RT112 and SNU-16 cells at 2,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 200 x g for 5 minutes to promote aggregation. Incubate for 72 hours to allow tight spheroid formation.

  • Drug Treatment: Dose spheroids with a concentration gradient (0.1 nM to 10 µM) of the test compounds. Incubate for 96 hours.

  • Lysis and Detection: Add an equal volume of CellTiter-Glo 3D reagent. Shake vigorously for 5 minutes to ensure complete penetration and lysis of the 3D structure. Incubate for 25 minutes at room temperature, then record luminescence.

Expertise & Causality: Standard 2D monolayers often overestimate drug efficacy due to artificial maximum surface exposure. By utilizing a 3D spheroid model, we introduce a physiological diffusion barrier (extracellular matrix and a hypoxic core) that strictly tests the enhanced permeability afforded by P2P-Benzoate's isopropyl ester moiety. Background luminescence from media-only wells is subtracted to ensure absolute baseline accuracy.

Comprehensive References

  • Title: Pemigatinib for adults with previously treated, locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions/rearrangements Source: National Institutes of Health (NIH) / PMC URL: [2]

  • Title: Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor Source: AACR Journals URL: [3]

  • Title: The Role of FGFR3 in the Progression of Bladder Cancer Source: National Institutes of Health (NIH) / PMC URL: [4]

  • Title: FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice Source: National Institutes of Health (NIH) / PMC URL: [1]

Sources

Comparative

A Comparative Guide to Confirming the Mechanism of Action of Propan-2-yl 4-pyrazol-1-ylbenzoate Using a FAAH Knockout Model

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of Propan-2-yl 4-pyrazol-1-ylbenzoate, a putative...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of Propan-2-yl 4-pyrazol-1-ylbenzoate, a putative inhibitor of Fatty Acid Amide Hydrolase (FAAH). By leveraging a genetic knockout model, we can achieve a high degree of certainty regarding the compound's on-target effects, a critical step in preclinical drug development.

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating pain, mood, and inflammation.[1] Fatty Acid Amide Hydrolase (FAAH) is a key enzyme within this system, responsible for the degradation of the endocannabinoid anandamide (AEA) and other bioactive fatty acid amides.[2][3] By catabolizing these signaling lipids, FAAH terminates their effects.[4] Consequently, inhibiting FAAH has emerged as a promising therapeutic strategy to enhance endogenous cannabinoid signaling for treating conditions like chronic pain and anxiety, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[5]

Propan-2-yl 4-pyrazol-1-ylbenzoate, with its pyrazole moiety, is structurally indicative of compounds designed to interact with serine hydrolases like FAAH.[6][7] However, assuming its mechanism is not enough. This guide details a self-validating, comparative approach using wild-type (WT) and FAAH knockout (FAAH-/-) models to unequivocally demonstrate that the compound's biological activity is mediated through the inhibition of FAAH.

The Central Signaling Pathway

The following diagram illustrates the role of FAAH in the endocannabinoid pathway and the hypothesized effect of an inhibitor like Propan-2-yl 4-pyrazol-1-ylbenzoate.

FAAH_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NAPE NAPE AEA Anandamide (AEA) NAPE->AEA NAPE-PLD (Synthesis) CB1_R CB1/CB2 Receptors Response Downstream Cellular Response (e.g., Analgesia) CB1_R->Response Triggers AEA->CB1_R Activates FAAH FAAH Enzyme AEA->FAAH Substrate Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Hydrolysis Inhibitor Propan-2-yl 4-pyrazol-1-ylbenzoate Inhibitor->FAAH Inhibits

Caption: FAAH-mediated degradation of Anandamide (AEA) and its inhibition.

Experimental Design and Workflow

The cornerstone of this validation strategy is the principle of genetic ablation. If Propan-2-yl 4-pyrazol-1-ylbenzoate achieves its effect by inhibiting FAAH, its biological activity should be significantly diminished or completely absent in cells or animals lacking the Faah gene. We will compare its performance against a well-characterized FAAH inhibitor, URB597, and a vehicle control.[8]

Experimental_Workflow Start Hypothesis: Propan-2-yl 4-pyrazol-1-ylbenzoate is a FAAH Inhibitor Cell_Culture 1. Cell Model Preparation - Wild-Type (WT) Cells - FAAH Knockout (FAAH-/-) Cells Start->Cell_Culture Treatment 2. Compound Treatment - Vehicle Control - Propan-2-yl 4-pyrazol-1-ylbenzoate - URB597 (Reference Inhibitor) Cell_Culture->Treatment Viability 3. Phenotypic Assay Cell Viability (MTT Assay) Treatment->Viability Molecular 4. Molecular Validation - Western Blot (FAAH Protein) - qPCR (Faah mRNA) Treatment->Molecular Data_Analysis 5. Data Analysis & Comparison Viability->Data_Analysis Molecular->Data_Analysis Conclusion Conclusion: Mechanism of Action Confirmed or Refuted Data_Analysis->Conclusion Logic_Diagram Hypothesis Hypothesis: Compound's effect is FAAH-dependent Test Experiment: Apply compound to WT and FAAH-/- cells Hypothesis->Test Result_WT Observation in WT: Compound has a biological effect (e.g., reduces viability) Test->Result_WT Result_KO Observation in FAAH-/-: Is the effect still present? Test->Result_KO Conclusion_Yes Conclusion: Mechanism is FAAH-DEPENDENT Result_KO->Conclusion_Yes No (or significantly reduced) Conclusion_No Conclusion: Mechanism is FAAH-INDEPENDENT (Off-target effects exist) Result_KO->Conclusion_No Yes

Caption: Logical framework for interpreting knockout experiment results.

Conclusion

By following this comprehensive guide, researchers can systematically and rigorously test the hypothesis that Propan-2-yl 4-pyrazol-1-ylbenzoate acts as a FAAH inhibitor. The combination of a phenotypic assay in a genetically defined knockout model, molecular confirmation of the model's integrity, and comparison with a known reference compound provides a powerful, multi-faceted approach to mechanism-of-action validation. A result showing a clear loss of function in the FAAH-/- model would provide compelling evidence for its on-target activity, significantly strengthening its profile as a candidate for further therapeutic development.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Protocol for Cell Viability Assays: CCK-8 and MTT. (2024, September 27). Creative Biogene.
  • Fatty-acid amide hydrolase 1. (n.d.). In Wikipedia.
  • A pro-nociceptive phenotype unmasked in mice lacking fatty-acid amide hydrolase. (n.d.). PMC.
  • FAAH | Inhibitors. (n.d.). MedchemExpress.com.
  • Protocol for FAAH1 Antibody (Cat. No. 469 003) Western Blot (WB) ECL Detection. (n.d.). Synaptic Systems.
  • Protocol for FAAH1 Antibody (Cat. No. 469 003) Western Blot (WB) AP Detection. (n.d.). Synaptic Systems.
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
  • Faah knockout rats: HsdSage:SD-Faahem1Sage GEM rats. (n.d.). Inotiv.
  • Lambert, D. M., & Fowler, C. J. (2001). Fatty acid amide hydrolase: biochemistry, pharmacology, and therapeutic possibilities for an enzyme hydrolyzing anandamide, 2-arachidonoylglycerol, palmitoylethanolamide, and oleamide. Biochemical Pharmacology, 62(5), 517-26.
  • Faah knockout rat. (n.d.). Inotiv.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • Structure and function of fatty acid amide hydrolase. (n.d.). PubMed.
  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. (2025, April 5). PMC.
  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors – Pipeline Insights, 2015. (2015, September 21). DelveInsight.
  • Fatty Acid Amide Hydrolase (FAAH) Knockout Mice Exhibit Enhanced Acquisition of an Aversive, but not of an Appetitive, Barnes Maze Task. (n.d.). PMC.
  • FAAH served a key membrane-anchoring and stabilizing role for NLRP3 protein independently of the endocannabinoid system. (2022, September 14). PMC.
  • FAAH antibody (17909-1-AP). (n.d.). Proteintech Group.
  • Gene ResultFaah fatty acid amide hydrolase [ (house mouse)]. (2025, November 19). NCBI.
  • Fatty Acid Amide Hydrolase Deficiency Enhances Intraplaque Neutrophil Recruitment in Atherosclerotic Mice. (2012, December 13). Arteriosclerosis, Thrombosis, and Vascular Biology.
  • Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place?. (n.d.). PMC.
  • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. (2021, December 28). MDPI.
  • Molecular characterization of human and mouse fatty acid amide hydrolases. (n.d.). PMC.
  • Chapter 8: Natural Compounds and Synthetic Drugs to Target FAAH Enzyme. (2020, November 16). Books.
  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. (n.d.). PMC.
  • Preclinical investigation in FAAH inhibition as a neuroprotective therapy for frontotemporal dementia using TDP-43 transgenic male mice. (n.d.). PMC.
  • Gene: FAAH, Human. (n.d.). Bio-Rad.
  • Absolute Quantification of Gene Expression using SYBR Green in the Eco™ Real-Time PCR System. (n.d.). Illumina.
  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. (2023, June 14). MDPI.
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (n.d.).

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Safety & Regulatory Compliance

Safety

Propan-2-yl 4-pyrazol-1-ylbenzoate proper disposal procedures

Comprehensive Standard Operating Procedure: Disposal of Propan-2-yl 4-pyrazol-1-ylbenzoate As drug development professionals and laboratory scientists, our responsibility to chemical stewardship extends far beyond the be...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Standard Operating Procedure: Disposal of Propan-2-yl 4-pyrazol-1-ylbenzoate

As drug development professionals and laboratory scientists, our responsibility to chemical stewardship extends far beyond the bench. Propan-2-yl 4-pyrazol-1-ylbenzoate (also known as isopropyl 4-(1H-pyrazol-1-yl)benzoate) is a highly specialized pharmaceutical intermediate. While its pyrazole pharmacophore and lipophilic ester moiety are invaluable for synthesizing biologically active compounds (such as kinase inhibitors), these exact structural features pose significant environmental and logistical challenges during waste management.

This guide provides a scientifically grounded, step-by-step operational plan for the safe handling and disposal of Propan-2-yl 4-pyrazol-1-ylbenzoate, ensuring compliance with stringent environmental regulations while maintaining laboratory safety.

Chemical Profile & Hazard Causality

To understand the disposal requirements of Propan-2-yl 4-pyrazol-1-ylbenzoate, we must first analyze its chemical causality:

  • The Pyrazole Ring: Heterocyclic nitrogen compounds are highly stable and resistant to mild chemical degradation. If released into the environment, they can persist and exhibit unintended biological activity. Furthermore, incomplete combustion of nitrogen-rich rings can generate toxic nitrogen oxides (NOx).

  • The Isopropyl Benzoate Moiety: This functional group imparts significant lipophilicity to the molecule. High lipophilicity increases the partition coefficient, meaning the compound has a high potential to bioaccumulate in aquatic ecosystems if improperly discarded[1].

Because of these properties, this compound falls under the EPA’s Resource Conservation and Recovery Act (RCRA) and must be managed under the 40 CFR Part 266 Subpart P regulations for hazardous waste pharmaceuticals[2]. A critical mandate of this rule is the absolute prohibition of sewering (flushing down the drain), regardless of whether your facility is a Very Small Quantity Generator (VSQG) or a Large Quantity Generator (LQG)[3].

Quantitative Disposal Parameters

The following table summarizes the critical physicochemical thresholds and logistical parameters that dictate our disposal strategy.

ParameterValue / SpecificationOperational Rationale
Incineration Temperature > 1,200 °CRequired to thermally cleave the robust pyrazole and benzene rings, preventing the formation of toxic secondary byproducts[4].
Aqueous Solubility Low (Lipophilic)High bioaccumulation risk necessitates the strict 40 CFR § 266.505 sewer ban[2].
Solid Containment HDPE PlasticHigh-density polyethylene provides chemical inertness against dry organic powders and prevents moisture ingress.
Liquid Containment Amber Glass (PTFE Cap)Prevents UV degradation and resists solvent-induced leaching (unlike standard plastics) when the compound is dissolved in organic assay solvents.
Accumulation Time Limit ≤ 365 DaysComplies with EPA Subpart P regulations for the accumulation of non-creditable hazardous waste pharmaceuticals[5].

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step contains an operational action followed by a verification check to ensure absolute compliance and safety.

Phase 1: Waste Segregation & Characterization Do not mix solid API powder with liquid solvent waste. Propan-2-yl 4-pyrazol-1-ylbenzoate must be categorized as a "Non-Creditable Hazardous Waste Pharmaceutical"[3].

  • Action: Separate contaminated solid waste (e.g., weighing boats, spatulas, unused powder) from liquid waste (e.g., the compound dissolved in DMSO, methanol, or acetonitrile for high-throughput screening).

  • Validation: Visually inspect the waste streams. Ensure no liquid pooling is present in the solid waste bin, which could lead to unpredictable localized reactions or container degradation.

Phase 2: Primary Containment Selection The containment must match the physical state of the waste to prevent chemical incompatibility.

  • Action (Solids): Place all solid waste into a rigid, sealable High-Density Polyethylene (HDPE) container.

  • Action (Liquids): Pour liquid solvent mixtures into an amber glass bottle fitted with a Polytetrafluoroethylene (PTFE)-lined cap.

  • Validation: After capping the liquid waste, gently invert the amber glass bottle for 5 seconds over a secondary containment tray. Visually confirm the integrity of the PTFE seal (no leaks) before moving it to the accumulation area.

Phase 3: Labeling & Satellite Accumulation Proper labeling is required the moment waste is first generated.

  • Action: Affix a GHS-compliant label reading "Hazardous Waste Pharmaceuticals" to the primary container. Transport the container to your laboratory's designated Satellite Accumulation Area (SAA) and place it inside a secondary containment bin.

  • Validation: Cross-reference the accumulation start date written on the physical label with your digital Environmental Health and Safety (EHS) inventory. Ensure an automated alert is set for 30 days prior to the 365-day accumulation limit to guarantee timely pickup[5].

Phase 4: Final Destruction via High-Temperature Incineration Due to the stability of the pyrazole ring, standard landfill disposal is unacceptable.

  • Action: Transfer the waste to a licensed reverse distributor or Treatment, Storage, and Disposal Facility (TSDF). The manifest must specify that the waste requires purpose-built high-temperature incineration (>1,200 °C) equipped with flue gas scrubbing to neutralize NOx emissions[4].

  • Validation: Upon completion, obtain and archive the Certificate of Destruction (CoD) from the TSDF. Verify that the CoD explicitly states the method of destruction was thermal incineration.

Disposal Workflow Visualization

The following diagram illustrates the logical routing of Propan-2-yl 4-pyrazol-1-ylbenzoate waste based on its physical state, ensuring compliance with EPA Subpart P mandates.

G start Propan-2-yl 4-pyrazol-1-ylbenzoate Waste Generation evaleval evaleval start->evaleval Solid State eval Hazard Evaluation (RCRA Subpart P) liquid Liquid Waste (Solvent Mixtures) eval->liquid Dissolved sewer Sewer Disposal (STRICTLY PROHIBITED) eval->sewer 40 CFR § 266.505 solid Solid Waste (Powder/PPE) incin High-Temp Incineration (>1200°C) solid->incin HDPE Container liquid->incin Amber Glass evaleval->solid Solid State

Propan-2-yl 4-pyrazol-1-ylbenzoate RCRA Subpart P waste segregation and disposal workflow.

References

  • BAT Guidance Note on Best Available Techniques for Pharmaceutical and Other Speciality Organic Chemicals. Environmental Protection Agency (Ireland). Available at:[Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. U.S. Environmental Protection Agency. Available at:[Link]

  • Management Standards for Hazardous Waste Pharmaceuticals. Regulations.gov. Available at: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary. American Society of Health-System Pharmacists (ASHP). Available at:[Link]

  • Management Standards for Hazardous Waste Pharmaceuticals. McCoy Review. Available at: [Link]

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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